(S)-3-(Boc-amino)pyrrolidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZWZJKNFDMPB-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-(Boc-amino)pyrrolidine Hydrochloride: Properties, Applications, and Experimental Protocols
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, chiral building blocks are indispensable tools for constructing complex, biologically active molecules. Among these, (S)-3-(Boc-amino)pyrrolidine and its hydrochloride salt stand out as exceptionally versatile intermediates.[1] This guide provides an in-depth technical overview of (S)-3-(Boc-amino)pyrrolidine hydrochloride, tailored for researchers, scientists, and drug development professionals. We will explore its core chemical properties, delve into the strategic importance of its structural features, detail its applications, and provide validated experimental protocols.
The molecule's significance lies in the combination of a stereochemically defined pyrrolidine ring and a strategically placed amine protected by the tert-butyloxycarbonyl (Boc) group.[2] The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and natural products, prized for its conformational rigidity and ability to engage in specific binding interactions.[3] The Boc group offers robust protection under a wide range of reaction conditions while allowing for clean, high-yielding deprotection under mild acidic conditions, a critical feature for multi-step synthetic campaigns.[4] This guide aims to serve as a comprehensive resource, blending foundational data with practical, field-proven insights to empower your research and development endeavors.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is typically supplied as a stable, crystalline solid, which simplifies handling and weighing operations compared to its free-base counterpart. The hydrochloride salt form enhances stability and reduces the compound's hygroscopicity.
Structural Analysis
The molecule's utility is derived from three key structural components:
-
The Pyrrolidine Ring: A five-membered saturated heterocycle that serves as a rigid and predictable scaffold. Its non-planar "envelope" or "twist" conformations can be crucial for orienting substituents for optimal interaction with biological targets.
-
The (S)-Stereocenter: The chiral center at the C3 position is critical for asymmetric synthesis, allowing for the creation of enantiomerically pure final products.[1] In drug development, often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause adverse effects.[2]
-
The Boc-Protecting Group: The tert-butyloxycarbonyl group is one of the most common amine protecting groups in organic synthesis.[4] Its steric bulk prevents the secondary amine in the pyrrolidine ring from undergoing undesired reactions. Critically, it is stable to basic, hydrogenolytic, and mildly acidic conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]
Data Presentation: Key Properties
The properties of the free base, (S)-3-(Boc-amino)pyrrolidine, are summarized below. The hydrochloride salt will have different physical properties (e.g., higher melting point, different solubility profile), but the core molecular structure and reactivity post-neutralization remain the same.
| Property | Value | Source(s) |
| CAS Number | 122536-76-9 | [][7] |
| Molecular Formula | C₉H₁₈N₂O₂ | [][7] |
| Molecular Weight | 186.25 g/mol | [][7] |
| Appearance | White to off-white powder/solid | [][8] |
| Melting Point | 50-54 °C | [7][9] |
| Boiling Point | 112 °C @ 0.25 mmHg | [7][8] |
| Density | ~1.04 g/cm³ (Predicted) | [][7] |
| Optical Rotation | [α]/D ≈ -21.5° (c=1 in ethanol) | [8] |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [7][8][9] |
| Storage | Store at 2-8°C under an inert atmosphere. Air sensitive. | [7][8] |
Synthetic Utility and Key Transformations
The primary function of this compound is as a chiral synthon. Its synthetic journey almost invariably begins with the deprotection of the Boc group to unmask the secondary amine, which then serves as a nucleophile for subsequent bond-forming reactions.
The Boc Deprotection Reaction: A Mechanistic Viewpoint
The removal of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the collapse of the intermediate to form carbon dioxide, a stable tert-butyl cation, and the free amine.[5] The tert-butyl cation is typically scavenged by the solvent or any nucleophile present.
This transformation is reliable and high-yielding.[5] The choice of acid is often dictated by the desired salt form of the product and the compatibility with other functional groups in the molecule.
-
Hydrochloric Acid (HCl): Using HCl (often as a solution in dioxane, methanol, or ether) directly yields the hydrochloride salt of the deprotected amine. This is often advantageous as the product may precipitate from the reaction mixture, simplifying purification to a simple filtration.
-
Trifluoroacetic Acid (TFA): TFA, typically used in dichloromethane (DCM), is also highly effective. It yields the trifluoroacetate salt. While the reaction is often very clean, removing the TFA salt can sometimes be more challenging than handling the HCl salt.
Diagram: General Synthetic Workflow
The following diagram illustrates the central role of (S)-3-(Boc-amino)pyrrolidine in a typical synthetic sequence.
Caption: A typical synthetic workflow utilizing (S)-3-(Boc-amino)pyrrolidine.
Applications in Drug Discovery
The (S)-3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its incorporation can improve physicochemical properties such as solubility and metabolic stability.
-
Kinase Inhibitors: The scaffold is used to prepare derivatives that act as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][10] For instance, it has been explored for the development of dual Abl and PI3K inhibitors for cancer therapy.[11]
-
Antibacterial Agents: The 3-aminopyrrolidine moiety is a key component in some quinolone antibacterial drugs.[12]
-
Asymmetric Catalysis: Derivatives of (S)-3-aminopyrrolidine are employed as chiral ligands or scaffolds in asymmetric reactions, such as the Morita-Baylis-Hillman reaction.[8]
Experimental Protocol: Boc Deprotection with HCl in Dioxane
This protocol describes a robust and commonly used method for the deprotection of this compound to yield (S)-3-aminopyrrolidine dihydrochloride.
Objective: To efficiently remove the Boc protecting group and isolate the resulting amine as its dihydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Rationale: Starting with the hydrochloride salt is acceptable; the reaction conditions are strongly acidic and will ensure the final product is also in its protonated salt form.
-
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add 4M HCl in 1,4-dioxane (5-10 eq). The amount should be sufficient to create a stirrable slurry.
-
Rationale: A significant excess of HCl ensures the reaction goes to completion. Dioxane is an excellent solvent for both the starting material and the reagent. An inert atmosphere is good practice, especially given the air-sensitive nature of the free amine.[9]
-
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with a base (like saturated NaHCO₃), extracting with an organic solvent (e.g., ethyl acetate), and spotting on a TLC plate. The disappearance of the starting material indicates completion.
-
Rationale: The reaction is typically complete within a few hours at ambient temperature. Monitoring ensures the reaction is not stopped prematurely or run unnecessarily long.
-
-
Product Isolation: Upon completion, a white precipitate of (S)-3-aminopyrrolidine dihydrochloride will often have formed. Add anhydrous diethyl ether to the flask to further precipitate the product and create a filterable slurry.
-
Rationale: Diethyl ether is an anti-solvent for the polar dihydrochloride salt, maximizing its precipitation and leading to a higher isolated yield.
-
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of anhydrous diethyl ether to remove any residual dioxane and organic impurities.
-
Rationale: Washing with ether is crucial for removing non-polar side products and the reaction solvent without dissolving the desired product salt.
-
-
Final Product: Dry the collected white solid under high vacuum to obtain (S)-3-aminopyrrolidine dihydrochloride. The product is often of high purity and can be used directly in subsequent steps without further purification.
Safety and Handling
This compound and its deprotected form require careful handling.
-
Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid breathing dust.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, preferably at 2-8°C.[8] The material is air-sensitive, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability.[7][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chiral building block whose strategic importance in pharmaceutical and chemical research cannot be overstated. Its well-defined stereochemistry, coupled with the robust and reliable chemistry of the Boc-protecting group, provides a dependable pathway for the synthesis of complex, enantiomerically pure molecules. By understanding its fundamental properties, mastering its key transformations, and adhering to safe handling practices, researchers can effectively leverage this powerful synthon to accelerate innovation in drug discovery and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 7. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 8. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 9. (S)-(-)-3-(Boc-amino)pyrrolidine, 98% | Fisher Scientific [fishersci.ca]
- 10. (S)-3-(Boc-amino)pyrrolidine CAS 122536-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide to (S)-3-(Boc-amino)pyrrolidine: A Chiral Workhorse in Modern Drug Discovery
Introduction and Strategic Importance
In the landscape of modern pharmaceutical and medicinal chemistry, the demand for enantiomerically pure building blocks is paramount. These chiral intermediates are the foundational components for constructing complex molecular architectures that define the efficacy and safety of new therapeutic agents.[1] Among these, (S)-3-(Boc-amino)pyrrolidine has emerged as a particularly versatile and valuable scaffold.[2]
This bifunctional molecule, featuring a stereochemically defined pyrrolidine ring and a strategically protected amine, offers chemists a powerful tool for introducing both chirality and a key nucleophilic center into target molecules.[2][3] The five-membered pyrrolidine ring is a prevalent motif in FDA-approved drugs, prized for its ability to confer favorable physicochemical properties, explore three-dimensional space due to its non-planar structure, and contribute to high-affinity binding with biological targets.[4][5] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential reactions, a cornerstone of efficient and selective organic synthesis.[2]
This guide provides an in-depth technical overview of (S)-3-(Boc-amino)pyrrolidine, intended for researchers, scientists, and drug development professionals. It will cover its core physicochemical properties, the fundamental chemistry of its protecting group, synthesis strategies, key applications, and detailed experimental protocols for its use.
A Note on Nomenclature and CAS Numbers: It is critical to distinguish between the two enantiomers of this compound. This guide focuses on the (S)-enantiomer , which is correctly identified by CAS Number 122536-76-9 .[6][7][8] The CAS Number 147081-49-0, provided in the topic query, corresponds to the (R)-enantiomer , (R)-(+)-1-Boc-3-aminopyrrolidine.[9][10] While the enantiomers share many physical properties, their stereochemistry dictates their biological activity, making this distinction vital.[11] This document will proceed with a focus on the (S)-form. The hydrochloride salt form is often used to improve the compound's stability and handling characteristics as a crystalline solid.
graph Structure {
layout=neato;
node [shape=none, margin=0];
edge [style=invis];
// Define nodes for atoms
N1 [label="N"];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
N2 [label="N"];
H_N2 [label="H"];
C_Boc [label="C"];
O1_Boc [label="O"];
O2_Boc [label="O"];
C_tBu1 [label="C"];
C_tBu2 [label="C"];
C_tBu3 [label="C"];
C_tBu4 [label="C"];
H_chiral [label="H"];
// Position atoms
N1 [pos="0,1.5!"];
C1 [pos="-1.2,0.75!"];
C2 [pos="-0.75,-0.6!"];
C3 [pos="0.75,-0.6!"];
C4 [pos="1.2,0.75!"];
N2 [pos="1.5,-1.5!"];
H_N2 [pos="1.0,-2.1!"];
C_Boc [pos="2.8,-1.8!"];
O1_Boc [pos="3.2,-2.8!"];
O2_Boc [pos="3.7,-1.0!"];
C_tBu1 [pos="5.0,-1.3!"];
C_tBu2 [pos="5.5,0!"];
C_tBu3 [pos="6.0,-2.0!"];
C_tBu4 [pos="4.5,-2.5!"];
H_chiral [pos="0.95, -0.9, fontname=bold, label="(S)"];
// Draw bonds
edge [style=solid];
N1 -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- N1;
C3 -- N2;
N2 -- H_N2;
N2 -- C_Boc;
C_Boc -- O1_Boc [style=double];
C_Boc -- O2_Boc;
O2_Boc -- C_tBu1;
C_tBu1 -- C_tBu2;
C_tBu1 -- C_tBu3;
C_tBu1 -- C_tBu4;
C3 -- H_chiral [style="dashed", len=0.5];
}
Caption: Conceptual workflow of Boc protection of an amine.
Mechanism of Boc Deprotection
The removal of the Boc group is efficiently achieved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in solvents like dioxane or methanol.[12][13] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[14][15][16] This activation facilitates the fragmentation of the C-O bond to form a stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate.[14][16] The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[12][17][16]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
A potential side reaction involves the alkylation of other nucleophilic residues in the substrate by the intermediate t-butyl cation.[12] This can often be mitigated by the use of scavengers.
Applications in Drug Discovery and Medicinal Chemistry
The (S)-3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, and the Boc-protected version is a key intermediate for accessing a wide range of biologically active compounds.[1][2][4] Its rigid, three-dimensional structure is ideal for orienting substituents to interact with protein binding pockets.[5]
Key Therapeutic Areas:
-
Oncology (Kinase Inhibitors): The scaffold is extensively used in the synthesis of kinase inhibitors. For instance, it serves as a building block for 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives, which act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[18][19] Derivatives have also been explored as dual inhibitors of Abl and PI3K kinases for chronic myeloid leukemia (CML).[20]
-
Antibacterial Agents: The chiral pyrrolidine moiety is crucial for the activity of certain antibacterial agents. (S)-3-(Boc-amino)pyrrolidine is a precursor for N-benzyl-3-sulfonamidopyrrolidines, which have been identified as potent inhibitors of bacterial cell division.[18][19]
-
Asymmetric Catalysis: The deprotected amine can be used to synthesize chiral ligands and organocatalysts, such as those used in the Morita-Baylis-Hillman reaction.[18][19]
Core Experimental Protocols
The following protocols are representative of the common transformations involving (S)-3-(Boc-amino)pyrrolidine hydrochloride. They are intended as a guide and may require optimization based on the specific substrate and scale.
Protocol 1: Boc Deprotection using HCl in Dioxane
This method is highly effective and often results in the precipitation of the resulting amine dihydrochloride salt, simplifying isolation.[21]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Reaction: Stir the resulting suspension or solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Isolation: Upon completion, the product, (S)-3-aminopyrrolidine dihydrochloride, may precipitate. If so, dilute the mixture with anhydrous diethyl ether to enhance precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold diethyl ether (2-3 times) to remove any non-polar impurities. Dry the product under high vacuum to afford the desired dihydrochloride salt.
Protocol 2: Amide Coupling with the Deprotected Pyrrolidine
This protocol describes a standard amide bond formation using the product from Protocol 1.
Materials:
-
(S)-3-aminopyrrolidine dihydrochloride (from Protocol 1)
-
Carboxylic acid of interest (R-COOH)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine)
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Amine Addition: In a separate flask, suspend or dissolve the (S)-3-aminopyrrolidine dihydrochloride (1.2 eq) in anhydrous DMF. Note: Sufficient DIPEA (at least 2.0 eq) is required to neutralize the two HCl salts before the coupling reaction can proceed. The DIPEA in the activation step is usually sufficient.
-
Coupling Reaction: Add the amine solution/suspension to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
Caption: A typical two-step synthetic workflow.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are crucial for safety and maintaining the compound's integrity.
Hazard Identification:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning[22]
-
Hazard Statements:
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[22]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[22][24] A NIOSH-approved respirator (e.g., N95 dust mask) is recommended if handling large quantities or if dust is generated.
-
Handling: Avoid contact with skin, eyes, and clothing.[22] Avoid breathing dust.[22] Wash hands thoroughly after handling.[22]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18][24] It is sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen).[18]
Conclusion
(S)-3-(Boc-amino)pyrrolidine is a cornerstone chiral building block that provides a direct and reliable entry point for introducing the valuable 3-aminopyrrolidine scaffold into complex molecules. Its well-behaved protective group chemistry, combined with the proven utility of the pyrrolidine ring in modulating biological activity and pharmacokinetic properties, ensures its continued and widespread use in drug discovery. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for any researcher aiming to leverage this powerful synthetic tool to its full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 7. CAS RN 122536-76-9 | Fisher Scientific [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. (R) - (+) -1-Boc-3-Aminopyrrolidine/ (R) - (+) -N-Boc-3-Aminopyrrolidine CAS 147081-49-0 [sunwisechem.com]
- 10. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. One moment, please... [chemistrysteps.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 19. ht.hspchem.com [ht.hspchem.com]
- 20. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. aksci.com [aksci.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. fishersci.fi [fishersci.fi]
The Strategic Deployment of (S)-3-(Boc-amino)pyrrolidine Hydrochloride in Modern Drug Discovery: A Mechanistic and Synthetic Perspective
Abstract
(S)-3-(Boc-amino)pyrrolidine hydrochloride is a cornerstone chiral building block in contemporary medicinal chemistry. While not possessing a direct pharmacological mechanism of action itself, its true significance lies in its role as a versatile scaffold for the synthesis of highly potent and selective therapeutic agents. This in-depth technical guide elucidates the pivotal contributions of this molecule to the mechanism of action of the final drug products. We will explore its application in the development of inhibitors for diverse targets, including viral proteases, receptor tyrosine kinases, and bacterial cell division proteins. Through a detailed examination of specific case studies, this guide will illuminate how the inherent structural and stereochemical properties of the (S)-3-aminopyrrolidine moiety are strategically leveraged to achieve desired pharmacological outcomes. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the rational design and synthesis of novel therapeutics.
Introduction: The Architectural Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in the structures of numerous natural products and FDA-approved drugs.[1] Its non-planar, saturated five-membered ring system provides an excellent framework for creating three-dimensional diversity in drug candidates, which is crucial for optimizing interactions with biological targets.[2] The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity and pharmacokinetic properties of a molecule.[3]
This compound, with its defined stereocenter at the C3 position and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, is an exceptionally valuable chiral intermediate.[4][5] The Boc group allows for controlled, sequential chemical modifications, enabling the precise construction of complex molecular architectures.[4] This guide will delve into specific examples of how this building block is instrumental in the synthesis of targeted inhibitors.
Case Study: Inhibition of Viral Replication via SARS-CoV-2 3CL Protease
The COVID-19 pandemic spurred an urgent search for effective antiviral therapies. A key target for intervention is the SARS-CoV-2 main protease (3CLpro or Mpro), an enzyme essential for viral replication.[6] The drug candidate PF-00835231 emerged as a potent inhibitor of 3CLpro, and its structure incorporates a pyrrolidine moiety derived from precursors related to (S)-3-(Boc-amino)pyrrolidine.[7][8]
Mechanism of Action of PF-00835231
PF-00835231 is a peptidomimetic inhibitor that covalently and reversibly binds to the catalytic cysteine residue (Cys145) in the active site of the 3CL protease.[8] This covalent interaction blocks the enzyme's ability to cleave the viral polyprotein, a critical step in the viral life cycle, thereby halting viral replication.[6]
The pyrrolidine ring in PF-00835231 plays a crucial role in orienting the molecule within the enzyme's active site to facilitate this covalent bond formation. The structural rigidity and stereochemistry imparted by the pyrrolidine scaffold contribute to the high binding affinity and specificity of the inhibitor.[9]
Experimental Workflow: Characterizing 3CLpro Inhibition
Caption: Workflow for assessing the efficacy of a 3CLpro inhibitor.
Protocol: Time-of-Drug-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by the compound.
-
Cell Seeding: Seed A549+ACE2 cells in a 96-well plate to achieve approximately 70% confluency on the day of the experiment.[2]
-
Infection: Pre-incubate the cells with SARS-CoV-2 at a defined multiplicity of infection (MOI) at 4°C to allow for synchronized viral attachment.
-
Time-Course Addition: Add PF-00835231 at its effective concentration at various time points pre- and post-infection (e.g., -1, 0, 1, 2, 3, 4 hours relative to shifting the cells to 37°C to initiate viral entry).
-
Incubation: Incubate the plates for a single replication cycle (e.g., 12 hours).
-
Fixation and Staining: Fix the cells and stain for viral antigens using immunofluorescence.
-
Analysis: Quantify the percentage of infected cells at each time point using high-content microscopy. A loss of antiviral activity at later time points indicates that the drug targets an early stage of the viral life cycle.[6]
Quantitative Data
| Compound | Target | IC50 (in vitro) | Antiviral EC50 (in cells) | Reference |
| PF-00835231 | SARS-CoV-2 3CLpro | 0.0086 µM | 0.14 µM | [8][9] |
Application in Oncology: Targeting Receptor Tyrosine Kinases
The (S)-3-aminopyrrolidine scaffold is a valuable component in the design of inhibitors targeting receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
While a direct synthesis of a marketed EGFR inhibitor from (S)-3-(Boc-amino)pyrrolidine is not prominently documented, the scaffold is utilized in the synthesis of potent EGFR inhibitors. For instance, 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives have been prepared using (S)-3-(Boc-amino)pyrrolidine as a building block and show potent activity against EGFR tyrosine kinase.[10]
The pyrrolidine moiety in these inhibitors often serves to improve solubility and pharmacokinetic properties, while also providing a key interaction point within the ATP-binding pocket of the EGFR kinase domain. This interaction can be a hydrogen bond or a van der Waals interaction, contributing to the overall binding affinity and selectivity of the inhibitor.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Dual Abl/PI3K Inhibitors
Chronic myeloid leukemia (CML) is driven by the Bcr-Abl oncoprotein. While Abl kinase inhibitors are effective, resistance can emerge through mutations or activation of compensatory signaling pathways like the PI3K/Akt pathway.[2] A series of dual Abl and PI3K inhibitors have been developed using the (S)-3-aminopyrrolidine scaffold.[2]
In these dual inhibitors, the (S)-3-aminopyrrolidine core acts as a flexible linker that can orient pharmacophores to simultaneously bind to the ATP-binding sites of both Abl kinase and PI3K. This dual inhibition can overcome resistance and lead to more potent cytotoxic effects in CML cells.[2]
Combating Antibiotic Resistance: Bacterial Cell Division Inhibitors
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ is an attractive target as it is essential for bacterial viability and is highly conserved across many bacterial species.[11]
The (S)-3-aminopyrrolidine scaffold has been incorporated into N-benzyl-3-sulfonamidopyrrolidines, which have been identified as potent inhibitors of bacterial cell division.[10]
Mechanism of FtsZ Inhibition
FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the site of cell division. This Z-ring serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell division.[5] FtsZ inhibitors disrupt this process by:
-
Inhibiting FtsZ polymerization: Some inhibitors bind to FtsZ monomers, preventing their assembly into protofilaments.[11]
-
Destabilizing FtsZ polymers: Other inhibitors can promote the disassembly of existing FtsZ filaments.[12]
The (S)-3-aminopyrrolidine-containing inhibitors likely bind to FtsZ and disrupt its polymerization dynamics, leading to the inhibition of Z-ring formation, cell filamentation, and ultimately bacterial cell death.
Logical Flow: FtsZ Inhibition and its Consequences
Caption: The process of FtsZ inhibition leading to bacterial cell death.
Conclusion
This compound is a testament to the power of chiral building blocks in modern drug discovery. Its inherent structural and stereochemical features are not merely incidental but are strategically employed by medicinal chemists to confer high potency, selectivity, and favorable pharmacokinetic properties upon the final therapeutic agents. From inhibiting viral replication and oncogenic signaling to combating bacterial infections, the derivatives of this versatile scaffold are at the forefront of addressing significant unmet medical needs. A thorough understanding of how the properties of such fundamental building blocks translate into the mechanism of action of the resulting drugs is essential for the continued innovation of novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 5. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. digital.csic.es [digital.csic.es]
(S)-3-(Boc-amino)pyrrolidine hydrochloride spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-(Boc-amino)pyrrolidine Hydrochloride
Abstract
(S)-3-(tert-butoxycarbonylamino)pyrrolidine hydrochloride is a pivotal chiral building block in contemporary drug discovery and pharmaceutical development. Its stereodefined pyrrolidine core is a common motif in a multitude of biologically active molecules. Consequently, unambiguous structural verification and purity assessment are paramount. This technical guide offers a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the robust characterization of this compound. As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights, providing researchers and drug development professionals with a definitive resource for quality control and synthetic monitoring.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The hydrochloride salt form dictates that the secondary amine of the pyrrolidine ring is protonated, forming an ammonium ion. This has significant implications for the spectral data.
-
IUPAC Name: tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride
-
CAS Number: 1188263-72-0 (for hydrochloride); 122536-76-9 (for free base)[][2][3][4]
-
Molecular Formula: C₉H₁₉ClN₂O₂
-
Molecular Weight: 222.71 g/mol (hydrochloride); 186.25 g/mol (free base)[][5]
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of this compound in solution. The presence of the hydrochloride salt and the choice of deuterated solvent are critical variables that influence chemical shifts. For amine salts, solvents like D₂O or DMSO-d₆ are preferred to ensure solubility. The data presented is a consensus based on typical values for Boc-protected amines and pyrrolidinium salts.[6][7]
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments. The protonation of the pyrrolidine nitrogen causes a significant downfield shift for the adjacent α-protons (H-2 and H-5) due to the inductive effect of the positive charge.[7]
| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Key Insights |
| Boc, C(CH₃)₃ | ~1.40 | Singlet (s) | A sharp, intense signal integrating to 9 protons, unequivocally confirming the presence of the tert-butyl group.[6][8] |
| Pyrrolidine, H-4 | ~1.9 - 2.2 | Multiplet (m) | These diastereotopic protons exhibit complex splitting due to coupling with adjacent protons. |
| Pyrrolidine, H-2 & H-5 | ~3.0 - 3.6 | Multiplet (m) | Significantly shifted downfield compared to the free base due to proximity to the N⁺-H₂ group. |
| Pyrrolidine, H-3 | ~4.1 - 4.3 | Multiplet (m) | The methine proton adjacent to the Boc-protected nitrogen. |
| Carbamate, N-H | ~7.2 | Broad Singlet (br s) | An exchangeable proton. Its chemical shift can be variable. |
| Ammonium, N⁺-H₂ | ~9.2 | Very Broad (br) | Highly exchangeable protons from the hydrochloride salt, often appearing as a broad hump. Its visibility depends on solvent and water content.[7] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. Similar to the proton spectrum, carbons adjacent to the protonated nitrogen are shifted downfield.
| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Key Insights |
| Boc, C(CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the Boc group.[6] |
| Pyrrolidine, C-4 | ~30-32 | The carbon furthest from the heteroatoms. |
| Pyrrolidine, C-2 & C-5 | ~45-50 | Carbons adjacent to the protonated nitrogen, showing a downfield shift. |
| Pyrrolidine, C-3 | ~50-55 | The chiral carbon bearing the Boc-amino group. |
| Boc, C(CH₃)₃ | ~78.0 | The quaternary carbon of the Boc group.[6] |
| Boc, C=O | ~155.5 | The carbonyl carbon of the carbamate functional group.[6] |
Experimental Protocol: NMR Data Acquisition
Figure 2: Standard workflow for NMR analysis.
Causality Behind Choices:
-
Solvent: DMSO-d₆ is an excellent choice as it readily dissolves the hydrochloride salt and its residual proton peak (2.50 ppm) is in a clear region of the spectrum. D₂O is also an option, but will cause exchange and loss of the N-H and N⁺-H₂ signals.[7]
-
Spectrometer Frequency: A 400 MHz or higher field instrument is recommended to achieve good signal dispersion, especially for resolving the complex multiplets of the pyrrolidine ring protons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, IR is crucial for verifying the carbamate moiety and the ammonium salt.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Key Insights |
| 3250 - 3400 | N-H Stretch | Carbamate (R₂N-H) | A relatively sharp peak confirming the N-H bond of the Boc group. |
| 2900 - 3100 | C-H Stretch | Alkyl (C-H) | Aliphatic C-H stretching from the pyrrolidine ring and Boc group. |
| 2400 - 2800 | N⁺-H Stretch | Ammonium (R₂N⁺-H₂) | A very broad and characteristic absorption band, confirming the presence of the hydrochloride salt. |
| ~1690 - 1710 | C=O Stretch | Carbamate (O=C-N) | A strong, sharp absorption indicative of the carbamate carbonyl group.[9][10] |
| ~1510 - 1540 | N-H Bend | Carbamate (N-H) | Bending vibration coupled with C-N stretching, characteristic of secondary amides/carbamates. |
| ~1160 - 1180 | C-O Stretch | Carbamate (O-C(O)) | Stretching of the C-O bond within the carbamate group. |
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Background Scan: Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹.[5] The resulting spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is the ideal technique, as it is a soft ionization method suitable for polar, non-volatile compounds like amine salts.[11][12]
In the ESI source, the compound is typically observed as the protonated free base, [C₉H₁₈N₂O₂ + H]⁺, as the HCl adduct is not stable in the gas phase.
-
Expected [M+H]⁺ (Free Base): m/z 187.14
Fragmentation Analysis: The Signature of the Boc Group
The Boc group exhibits highly characteristic fragmentation patterns under collision-induced dissociation (CID) in MS/MS experiments. This is a self-validating feature for confirming the structure.[12][13]
-
Loss of Isobutylene: The most common pathway involves the loss of isobutylene (C₄H₈, 56 Da), resulting in a carbamic acid intermediate which then decarboxylates. This gives a prominent fragment corresponding to [M+H - 56]⁺.
-
Loss of the Boc Group: A complete loss of the tert-butoxycarbonyl group (C₅H₉O₂, 101 Da) results in the protonated aminopyrrolidine fragment, [M+H - 100]⁺.
-
Loss of tert-Butanol: A less common pathway can involve the loss of tert-butanol (C₄H₁₀O, 74 Da).[12]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 4. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Profile of (S)-3-(Boc-amino)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (S)-3-(Boc-amino)pyrrolidine hydrochloride in various organic solvents. As a crucial building block in pharmaceutical synthesis, its solubility characteristics are paramount for reaction kinetics, purification, and formulation. This document outlines the theoretical underpinnings of solubility, presents a detailed, field-proven experimental protocol for thermodynamic solubility determination using the shake-flask method, and provides guidance on data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor and generate reliable, reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Solubility in Drug Development
This compound is a chiral synthetic building block of significant interest in medicinal chemistry. The pyrrolidine scaffold is a common feature in many biologically active compounds, and the Boc (tert-butyloxycarbonyl) protecting group facilitates its use in multi-step syntheses. The hydrochloride salt form is often utilized to improve the stability and handling of the parent amine.
The solubility of this intermediate in organic solvents is a critical physical property that dictates its utility in a laboratory or manufacturing setting. Key processes influenced by solubility include:
-
Reaction Optimization: The concentration of reactants in solution directly impacts reaction rates and equilibrium positions.
-
Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.
-
Formulation: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.
This guide will focus on establishing a robust methodology for determining the thermodynamic solubility of this compound, providing a foundational dataset for its application in pharmaceutical development.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like".[1] This concept is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, its structure presents several key features that influence its solubility:
-
Ionic Character: As a hydrochloride salt, the molecule is ionic. This suggests a higher affinity for polar solvents that can effectively solvate the charged species.[2][3]
-
Hydrogen Bonding: The secondary amine and the carbamate moiety can act as hydrogen bond donors and acceptors, promoting solubility in protic solvents like alcohols.
-
Polarity: The pyrrolidine ring and the Boc-protecting group contribute to the overall polarity of the molecule.
-
Molecular Size and Shape: The size and branching of a molecule can affect how easily it can be accommodated within a solvent's structure.[4]
It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[5][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure. It is a state function and independent of time once equilibrium is reached.
-
Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[7][8] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[9]
For the purpose of process chemistry and understanding fundamental physicochemical properties, determining the thermodynamic solubility is paramount.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium. The protocol below is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
This compound (solid, purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)[10][11]
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of labeled scintillation vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time to equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter, compatible with the solvent, and filter the aliquot into a clean, tared vial. This step is critical to remove all undissolved solids.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. Since the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization might be necessary.[10][11]
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted (saturated) solution by multiplying the determined concentration by the dilution factor.
-
The result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.[13]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[14]
-
Handle pyrrolidine derivatives with care, as they can be skin and eye irritants.[15]
Data Presentation and Interpretation
For clarity and comparative analysis, the determined solubility data should be summarized in a structured table.
Table 1: Illustrative Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | Clear solution |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | Clear solution |
| Isopropanol | Polar Protic | [Experimental Value] | [Calculated Value] | Clear solution |
| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] | Clear solution |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | Clear solution |
| Tetrahydrofuran | Ether | [Experimental Value] | [Calculated Value] | Clear solution |
| Toluene | Aromatic | [Experimental Value] | [Calculated Value] | Suspension |
| Hexanes | Nonpolar | [Experimental Value] | [Calculated Value] | Suspension |
Interpretation of Expected Results:
Based on the molecular structure, it is anticipated that this compound will exhibit higher solubility in polar solvents, particularly polar protic solvents like methanol and ethanol, which can solvate the ionic salt and participate in hydrogen bonding. Solubility is expected to decrease as the solvent polarity decreases, with low solubility anticipated in nonpolar solvents like hexanes.[16]
Conclusion
A thorough understanding of the solubility profile of this compound is essential for its effective use in pharmaceutical research and development. The shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable means of determining its thermodynamic solubility. The data generated through this comprehensive approach will enable scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug development pipeline. The principles and protocols detailed in this guide provide a solid foundation for achieving accurate and reproducible solubility data.
References
- 1. chem.ws [chem.ws]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
- 16. quora.com [quora.com]
A Senior Application Scientist's Guide to the Chiral Purity of (S)-3-(Boc-amino)pyrrolidine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a mere academic curiosity but a critical determinant of its therapeutic efficacy and safety profile.[1][2] The human body, a chiral environment, often interacts differently with enantiomers, the non-superimposable mirror-image forms of a chiral molecule.[3] This can lead to one enantiomer eliciting the desired therapeutic effect while the other may be inactive, less potent, or even contribute to adverse effects.[4][5] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that favor the development of single-enantiomer drugs.[3][6][7][8][9][10]
(S)-3-(Boc-amino)pyrrolidine hydrochloride, a key chiral building block, is integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs).[11][12] Its stereochemical integrity directly translates to the chiral purity of the final drug substance. This guide, therefore, provides a comprehensive technical overview of the methodologies and critical considerations for ensuring the chiral purity of this vital intermediate.
Physicochemical Properties and Synthesis of Enantiomerically Pure (S)-3-(Boc-amino)pyrrolidine
(S)-3-(Boc-amino)pyrrolidine, also known as tert-butyl (S)-3-pyrrolidinylcarbamate, is a white to off-white solid.[][14][15] The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at other positions of the pyrrolidine ring.[11]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | [][16] |
| Molecular Weight | 186.25 g/mol | [][16] |
| Appearance | White or off-white powder | [][14] |
| Optical Rotation | [α]/D -21.5±2.0°, c = 1 in ethanol | [15] |
The synthesis of enantiomerically pure (S)-3-(Boc-amino)pyrrolidine is paramount.[5] A common and effective strategy involves starting from a chiral precursor, such as L-proline or a derivative thereof.[17] One reported method involves the decarboxylation of trans-4-hydroxyl-L-proline, followed by N-Boc protection, sulfonation of the hydroxyl group, and a subsequent SN2 reaction with an azide source, which proceeds with inversion of configuration.[18] The azide is then reduced to the amine, and after deprotection, the desired (S)-enantiomer is obtained.[18]
Caption: Synthetic pathway for this compound.
Analytical Methodologies for Chiral Purity Determination
The cornerstone of ensuring the quality of this compound lies in the robust analytical methods used to determine its enantiomeric purity, often expressed as enantiomeric excess (e.e.). The two most prevalent and powerful techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted technique for the separation and quantification of enantiomers.[19] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, have shown excellent performance in separating N-Boc protected amino compounds.[20]
-
Mobile Phase: A typical mobile phase for reversed-phase separation could be a mixture of acetonitrile and water with a volatile buffer like ammonium acetate or trifluoroacetic acid, which is also compatible with MS detection.[20]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the sample onto the chiral column and monitor the elution profile. The two enantiomers will appear as distinct peaks.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (S) and (R) enantiomers using the following formula:
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Causality Behind Experimental Choices:
-
The choice of a macrocyclic glycopeptide CSP is based on its proven ability to form transient diastereomeric complexes with N-protected amino compounds through a combination of hydrogen bonding, ionic, and hydrophobic interactions, leading to effective chiral recognition.[20]
-
The use of a volatile buffer in the mobile phase is crucial for methods employing mass spectrometric detection, as it prevents the deposition of non-volatile salts in the ion source.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, offers a powerful alternative for determining enantiomeric purity.[21] Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is employed to create a diastereomeric environment, resulting in distinct and quantifiable signals for each enantiomer.[22]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
A simple and effective method involves the condensation of the primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol derivative (e.g., (S)-BINOL) to form diastereomeric iminoboronate esters.[23][24]
-
Reagents:
-
This compound sample
-
2-formylphenylboronic acid
-
Enantiopure 1,1'-bi-2-naphthol ((S)-BINOL or (R)-BINOL)
-
Deuterated solvent (e.g., CDCl₃)
-
-
Procedure:
-
In an NMR tube, dissolve a precise amount of the this compound sample.
-
Add equimolar amounts of 2-formylphenylboronic acid and the enantiopure BINOL derivative.
-
The reaction to form the diastereomeric iminoboronate esters is typically rapid.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: The protons of the imine group in the resulting diastereomeric complexes will exhibit well-resolved signals in a region of the spectrum that is often free from other interfering signals.[24] The ratio of the integrals of these distinct peaks directly corresponds to the ratio of the enantiomers.
Causality Behind Experimental Choices:
-
The three-component derivatization protocol is advantageous because it is a one-pot reaction that proceeds under mild conditions.[23]
-
The resulting iminoboronate esters provide baseline-resolved signals for the diastereomers in the ¹H NMR spectrum, allowing for accurate integration and calculation of the enantiomeric excess.[24]
Data Interpretation and Quality Control
For commercial batches of (S)-3-(Boc-amino)pyrrolidine, a high enantiomeric excess is expected, typically ≥95% e.e.[] The chemical purity is also a critical parameter and is often determined by techniques like Gas Chromatography (GC) or achiral HPLC.
| Parameter | Typical Specification | Analytical Method |
| Enantiomeric Excess (e.e.) | ≥95% | Chiral HPLC, NMR |
| Chemical Purity | ≥98% | GC, HPLC, TLC |
Self-Validating Systems:
A robust quality control system should incorporate orthogonal analytical methods. For instance, the enantiomeric excess determined by chiral HPLC can be confirmed by NMR analysis using a chiral derivatizing agent. Agreement between the results from these two distinct techniques provides a high degree of confidence in the chiral purity of the material.
Regulatory Context and Conclusion
The stringent regulatory environment necessitates a thorough characterization of the stereochemical purity of all chiral starting materials and intermediates used in drug manufacturing.[6][10] A well-documented and validated analytical methodology for determining the chiral purity of this compound is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. veranova.com [veranova.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 10. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 14. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 15. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 16. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 17. mdpi.com [mdpi.com]
- 18. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
(S)-3-(Boc-amino)pyrrolidine Hydrochloride: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(Boc-amino)pyrrolidine hydrochloride has solidified its position as an indispensable chiral building block in the landscape of contemporary drug discovery. Its inherent stereochemistry, coupled with a conformationally restricted pyrrolidine scaffold, offers a unique three-dimensional framework that is highly coveted for the design of novel therapeutic agents. This guide provides a comprehensive technical review of this versatile molecule, encompassing its fundamental physicochemical properties, prevalent synthetic methodologies, and its strategic deployment in the synthesis of biologically active compounds. We will explore the nuanced aspects of its application, from the rationale behind its selection in lead optimization to practical considerations in its synthetic manipulation.
PART 1: Core Structural and Physicochemical Profile
A thorough understanding of the intrinsic properties of this compound is fundamental to its effective utilization in a laboratory setting and for predicting its influence on the properties of a final drug candidate.
Key Physicochemical Data
A compilation of essential physicochemical data is provided in Table 1, offering critical information for handling, reaction optimization, and purification processes.
| Property | Value |
| IUPAC Name | tert-butyl (S)-pyrrolidin-3-ylcarbamate hydrochloride |
| CAS Number | 122536-76-9 (free base) |
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight | 222.71 g/mol |
| Appearance | White to off-white solid/powder[] |
| Melting Point | 63-68 °C (free base) |
| Solubility | Soluble in water and polar organic solvents |
The Strategic Advantage of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in a multitude of FDA-approved drugs.[2] The Boc-protected (S)-3-aminopyrrolidine offers several distinct advantages:
-
Defined Stereochemistry : The fixed (S)-configuration at the C3 position is crucial for introducing chirality into a target molecule, which is often a prerequisite for achieving selective and potent interactions with biological targets.[2][3][4]
-
Conformational Constraint : The non-planar, sp3-hybridized nature of the pyrrolidine ring imparts a degree of conformational rigidity.[2][3][4] This pre-organization can reduce the entropic penalty upon binding to a protein target, thereby enhancing binding affinity.
-
Three-Dimensional Diversity : The saturated heterocyclic system allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic scaffolds.[2][3][4] This increased 3D coverage can lead to improved physicochemical properties and novel interactions with biological targets.[2]
-
Synthetic Versatility : The presence of a secondary amine within the ring and a Boc-protected primary exocyclic amine provides two points for chemical modification.[5] The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to allow for controlled, sequential reactions.[5]
PART 2: Synthesis and Stereochemical Control
The availability of robust and scalable synthetic routes to enantiomerically pure this compound is paramount for its widespread application in drug development.
Common Synthetic Pathways
A frequently employed synthetic strategy begins with readily available chiral starting materials, such as trans-4-hydroxy-L-proline. This approach leverages the innate chirality of the starting material to establish the desired stereocenter in the final product.[6] The synthesis typically involves a series of steps including decarboxylation, Boc protection, sulfonation of the hydroxyl group, and a subsequent SN2 reaction with an azide source to invert the stereochemistry, followed by reduction of the azide and removal of other protecting groups.[6]
Generalized Synthetic Workflow:
Caption: A generalized synthetic pathway to this compound.
Experimental Protocol: Boc Protection of (S)-3-Aminopyrrolidine
The following is a representative protocol for the Boc protection of (S)-3-aminopyrrolidine, a crucial step in the synthesis of the title compound.
Materials:
-
(S)-3-Aminopyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine)
-
Hydrochloric acid (in a suitable solvent like ethanol or diethyl ether)
Procedure:
-
Dissolve (S)-3-aminopyrrolidine in the chosen organic solvent and cool the mixture in an ice bath.
-
Add the non-nucleophilic base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Allow the reaction to warm to ambient temperature and stir until completion, monitoring by a suitable technique like TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Isolate the crude Boc-protected product by extraction and solvent evaporation.
-
Purify the product if necessary, typically by column chromatography.
-
Dissolve the purified free base in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum.
PART 3: Applications in Drug Discovery
The utility of this compound is best illustrated through its incorporation into a diverse array of biologically active molecules.
Role as a Versatile Building Block
This chiral intermediate is used in the synthesis of compounds targeting a wide range of therapeutic areas, including:
-
Anticancer Agents : The pyrrolidine scaffold can be found in various kinase inhibitors and other anticancer compounds.[7]
-
Antiviral and Antibacterial Agents : Its defined stereochemistry is critical for designing molecules that can selectively bind to viral or bacterial enzymes.[8][9]
-
Central Nervous System (CNS) Disorders : Pyrrolidine derivatives are explored for their potential in treating conditions like depression and anxiety.[10]
Strategic Deprotection and Functionalization
The Boc protecting group is key to the synthetic utility of this molecule. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). This allows for the selective unmasking of the primary amine, which can then undergo a variety of chemical transformations.
Key Synthetic Transformations:
References
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Synthesis and Application
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug design.[1][2][3] Its prevalence in a multitude of FDA-approved drugs and natural products underscores its significance.[1][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrrolidine derivatives for researchers, scientists, and drug development professionals. We will delve into the strategic advantages of the pyrrolidine core, dissect modern synthetic methodologies with an emphasis on stereoselectivity, and showcase its application in the development of innovative therapeutics. This document is designed to be a practical resource, bridging fundamental principles with field-proven insights to empower the next wave of drug discovery.
The Strategic Advantage of the Pyrrolidine Moiety in Medicinal Chemistry
The enduring interest in the pyrrolidine scaffold is not coincidental; it stems from a unique combination of physicochemical and stereochemical properties that make it an ideal building block for bioactive molecules.
-
Three-Dimensionality and Pharmacophore Exploration: The sp³-hybridized nature of the pyrrolidine ring imparts a non-planar, three-dimensional structure.[1][4] This "pseudorotation" allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems.[1][4] This 3D architecture is crucial for establishing precise, high-affinity interactions with the complex topographies of biological targets like enzymes and receptors.
-
Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, leading to a diverse array of stereoisomers.[1][4] This stereochemical complexity is a powerful tool in drug design, as different stereoisomers can exhibit distinct biological activities and metabolic profiles due to their differential binding to chiral protein targets.[1][4]
-
Physicochemical Properties: The presence of the nitrogen atom allows the pyrrolidine motif to act as a hydrogen bond donor (as a secondary amine) or acceptor (as a tertiary amine), facilitating crucial interactions with biological macromolecules. Furthermore, the incorporation of a pyrrolidine ring can enhance the aqueous solubility of a drug candidate, a critical parameter for favorable pharmacokinetics.
-
Natural Product Mimicry: The pyrrolidine core is a common feature in a vast array of natural products, including many alkaloids with potent biological activities.[3][5][6] Synthesizing derivatives that mimic these natural products has proven to be a fruitful strategy in drug discovery.[5]
Modern Synthetic Strategies for Pyrrolidine Ring Construction
The efficient and stereoselective synthesis of substituted pyrrolidines is a central challenge in organic chemistry.[2] Modern methodologies have moved beyond classical approaches, offering greater control over stereochemistry and functional group tolerance.
Asymmetric [3+2] Cycloaddition Reactions
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is one of the most powerful and atom-economical methods for constructing highly functionalized, enantioenriched pyrrolidines.[7] This reaction can generate up to four new contiguous stereocenters in a single step.[7]
Workflow: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Causality in Experimental Choices:
-
Catalyst Selection: The choice of catalyst is paramount for achieving high enantioselectivity. Chiral silver and copper complexes are frequently employed, with the ligand structure dictating the stereochemical outcome.[8] Organocatalysts, particularly those derived from proline, have also emerged as powerful alternatives, offering a metal-free approach.[9]
-
Dipolarophile Electronics: The electronic nature of the dipolarophile influences the reaction mechanism and regioselectivity. While electron-deficient olefins are traditional substrates, recent advances have enabled the use of less activated olefins, broadening the scope of the reaction.[7]
Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., a chiral phosphine or diamine, 1.1 mol%) and the silver salt (e.g., AgOAc, 1.0 mol%) in a suitable anhydrous solvent (e.g., THF, 0.1 M). Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the imine (1.0 equiv.) and the dipolarophile (1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at the predetermined temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantioenriched pyrrolidine derivative.
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) and compare the results with known standards or through spectroscopic methods (NMR, MS).
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more starting materials react in a one-pot fashion to form a single product, offer a highly efficient and atom-economical route to complex pyrrolidine derivatives.[2] These reactions reduce the number of synthetic steps, minimize waste, and simplify purification procedures.[2]
Workflow: A Representative Multicomponent Synthesis of a Pyrrolidine Derivative
Caption: General workflow for a multicomponent pyrrolidine synthesis.
Trustworthiness through Self-Validation:
The success of an MCR is often self-validating. The formation of the complex product, which incorporates fragments from all starting materials, confirms that the desired reaction cascade has occurred. The high yields and selectivities often observed in well-designed MCRs are a testament to the efficiency of the process.
Functionalization of Pre-formed Pyrrolidine Rings
An alternative and widely used strategy involves the stereoselective functionalization of readily available chiral pyrrolidine building blocks, such as L-proline and its derivatives.[10][11] This approach leverages the inherent chirality of the starting material to introduce new substituents with high stereocontrol.
Common Starting Materials and Transformations:
| Starting Material | Key Transformation | Resulting Derivative |
| L-Proline | Reduction of carboxylic acid | (S)-Prolinol[11] |
| 4-Hydroxyproline | Nucleophilic substitution at C4 | 4-Substituted prolines |
| Pyroglutamic Acid | Ring-opening and functionalization | Various chiral pyrrolidines[12] |
Applications in Drug Discovery: Case Studies
The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where its derivatives have shown significant promise.[3][13]
Anticancer Agents
Many pyrrolidine-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.[3] For instance, certain pyrrolidine derivatives have been designed as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.
Antiviral Agents
The pyrrolidine ring is a key structural feature in several antiviral drugs. For example, some inhibitors of the hepatitis C virus (HCV) NS3/4A protease incorporate a proline or hydroxyproline moiety to mimic the natural substrate and achieve high binding affinity.
Central Nervous System (CNS) Disorders
The ability of the pyrrolidine scaffold to cross the blood-brain barrier has made it a valuable component in the design of drugs targeting the CNS.[1] Pyrrolidine-2,5-diones have been investigated for their anticonvulsant properties.[1]
Anti-inflammatory and Antibacterial Agents
Pyrrolidine derivatives have also demonstrated significant potential as anti-inflammatory and antibacterial agents.[3][14] Their structural diversity allows for the fine-tuning of their activity against specific bacterial strains or inflammatory targets.
Future Directions and Conclusion
The discovery and synthesis of novel pyrrolidine derivatives will continue to be a vibrant area of research in medicinal chemistry. Future efforts will likely focus on:
-
Development of novel catalytic systems: The design of more efficient and selective catalysts for asymmetric pyrrolidine synthesis will remain a key priority.
-
Green chemistry approaches: The use of environmentally benign solvents and reagents, as well as catalyst-free methods, will become increasingly important.[2]
-
Integration with computational methods: In silico screening and molecular modeling will play a crucial role in the rational design of new pyrrolidine-based drug candidates.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 8. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of Substituted Pyrrolidines Utilizing (S)-3-(Boc-amino)pyrrolidine HCl
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[2] Chiral pyrrolidines, in particular, are indispensable building blocks for creating enantiomerically pure pharmaceuticals, where often only a single enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects.[3][4]
(S)-3-(Boc-amino)pyrrolidine is a highly versatile chiral intermediate used in the synthesis of diverse bioactive molecules, including enzyme inhibitors and receptor antagonists.[5] The Boc (tert-butoxycarbonyl) protecting group on the exocyclic amine is stable under a wide range of conditions but can be removed cleanly, allowing for sequential functionalization.[6] This guide provides an in-depth exploration of key synthetic strategies using (S)-3-(Boc-amino)pyrrolidine HCl, focusing on the causality behind experimental choices to empower researchers in drug development.
Physicochemical Properties and Handling of the Starting Material
(S)-3-(Boc-amino)pyrrolidine is typically supplied as its hydrochloride (HCl) salt to improve stability and handling. Before its use in most coupling reactions, the free base must be generated in situ. This is typically achieved by adding a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl.
Key Properties:
-
Molecular Formula: C₉H₁₈N₂O₂[7]
-
Molecular Weight: 186.25 g/mol [7]
-
Appearance: White to off-white powder[4]
-
Chirality: The (S)-configuration is crucial for targeted biological activity.[4]
Core Synthetic Strategy I: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, allowing the formation of a new carbon-nitrogen bond at the pyrrolidine nitrogen.[8] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the condensation of the pyrrolidine's secondary amine with an aldehyde or ketone, followed by immediate reduction.[8]
Causality and Experimental Rationale: The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the iminium ion over the carbonyl precursor, preventing the wasteful reduction of the starting aldehyde or ketone. NaBH(OAc)₃ is also less water-sensitive than alternatives like sodium cyanoborohydride (NaBH₃CN), which also generates toxic cyanide byproducts.[8] The reaction is often performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) which are compatible with the mild reducing agent and effectively solubilize the reactants.
Experimental Protocol: Synthesis of (S)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate
This protocol details the reductive amination of (S)-3-(Boc-amino)pyrrolidine HCl with benzaldehyde.
Materials:
-
(S)-3-(Boc-amino)pyrrolidine HCl
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-3-(Boc-amino)pyrrolidine HCl (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add DIPEA (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to generate the free base.
-
Add benzaldehyde (1.05 eq) to the mixture.
-
After stirring for 30 minutes, add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Rationale: Portion-wise addition helps control any exotherm and the rate of hydrogen gas evolution.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzylated pyrrolidine.
Workflow Diagram: Reductive Amination
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Notes & Protocols: (S)-3-(Boc-amino)pyrrolidine Hydrochloride as a Chiral Building Block
Abstract
(S)-3-(Boc-amino)pyrrolidine hydrochloride is a cornerstone chiral building block in modern medicinal chemistry and organic synthesis. Its unique bifunctional nature, featuring a stereodefined pyrrolidine ring and a protected amine, offers a versatile scaffold for constructing complex molecular architectures with high enantiomeric purity.[1][2] This guide provides an in-depth exploration of its applications, detailing not just the "how" but the critical "why" behind key synthetic transformations. We will dissect field-proven protocols for deprotection, N-alkylation, and acylation, offering insights to empower researchers, scientists, and drug development professionals in leveraging this valuable intermediate.
Introduction: The Strategic Importance of (S)-3-(Boc-amino)pyrrolidine
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous biologically active compounds due to its ability to explore three-dimensional space and contribute to favorable pharmacokinetic properties.[3][4] The chirality at the C3 position of (S)-3-(Boc-amino)pyrrolidine is of paramount importance, as stereochemistry often dictates the efficacy and safety of a drug candidate.[3][5] The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent provides a strategic advantage, allowing for the selective functionalization of the secondary amine of the pyrrolidine ring before revealing the primary amine for subsequent reactions. This orthogonal protection strategy is fundamental to the construction of complex molecules.[1]
This building block has been instrumental in the synthesis of a wide range of compounds, including enzyme inhibitors, antimicrobial agents, and therapeutics for neurological disorders.[6][7][8] Its utility spans from academic exploration of novel reaction pathways to industrial-scale production of fine chemicals.[1]
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 122536-76-9 | [1][][10] |
| Molecular Formula | C₉H₁₈N₂O₂ | [][10][] |
| Molecular Weight | 186.25 g/mol | [][10][] |
| Appearance | White to off-white or light yellow solid/powder | [][][12] |
| Melting Point | 50 °C | [8][12] |
| Optical Rotation | [α]/D -21.5±2.0°, c = 1 in ethanol | [8] |
| Solubility | Soluble in water, chloroform (slightly), and methanol (slightly) | [8][12] |
Handling & Storage: this compound is sensitive to air and should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8] Recommended storage temperatures are typically between 2-8°C.[8]
Core Synthetic Transformations & Protocols
The versatility of (S)-3-(Boc-amino)pyrrolpyrrolidine hydrochloride stems from the distinct reactivity of its two nitrogen atoms, which can be manipulated through a sequence of protection and deprotection steps.
Boc Deprotection: Unveiling the Primary Amine
The removal of the Boc group is a critical first step in many synthetic routes, exposing the primary amine for further functionalization.[13] This is typically achieved under acidic conditions.[13][14][15]
Causality Behind the Choice of Reagents:
-
Strong Acids (TFA, HCl): Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[13][14][16] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[13][16] The choice between TFA and HCl often depends on the acid sensitivity of other functional groups in the molecule and the desired salt form of the product.[13]
-
Lewis Acids (ZnBr₂, TMSI): For substrates that are sensitive to strong acids, Lewis acids like zinc bromide or trimethylsilyl iodide (TMSI) offer a milder alternative.[14][15][16]
Self-Validating System: The progress of the deprotection reaction can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the disappearance of the starting material and the appearance of the more polar product.[13]
Protocol 1: Boc Deprotection using HCl in 1,4-Dioxane
This protocol is a widely used and effective method for Boc deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Suspend the this compound in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[13]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
The product, (S)-3-aminopyrrolidine dihydrochloride, will often precipitate out of the solution.
-
Collect the solid by filtration and wash it with diethyl ether to remove any non-polar impurities.[13]
-
Dry the product under vacuum.
Caption: Workflow for Boc Deprotection.
N-Alkylation of the Pyrrolidine Nitrogen
With the 3-amino group protected, the secondary amine of the pyrrolidine ring is available for N-alkylation. This reaction is crucial for introducing a wide variety of substituents.
Causality Behind the Choice of Conditions:
-
Base: A base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is required to neutralize the HCl salt and deprotonate the pyrrolidine nitrogen, making it nucleophilic.
-
Alkylating Agent: A range of alkylating agents can be used, including alkyl halides (e.g., benzyl bromide) or compounds susceptible to reductive amination.
Self-Validating System: The reaction can be monitored by TLC, observing the consumption of the starting material and the formation of a new, less polar spot. The product can be characterized by NMR and mass spectrometry to confirm the addition of the alkyl group.
Protocol 2: N-Benzylation of (S)-3-(Boc-amino)pyrrolidine
This protocol describes a typical N-alkylation reaction.
Materials:
-
This compound
-
Benzyl bromide
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Acetonitrile or Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in acetonitrile or methanol.
-
Add 2-3 equivalents of TEA or DIEA to the solution.
-
Add 1.1 equivalents of benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[14]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
N-Acylation of the Pyrrolidine Nitrogen
Similar to N-alkylation, N-acylation allows for the introduction of acyl groups onto the pyrrolidine nitrogen.
Causality Behind the Choice of Reagents:
-
Acylating Agent: Acyl chlorides or acid anhydrides are common acylating agents.
-
Base: A non-nucleophilic base like TEA or DIEA is used to scavenge the acid byproduct (e.g., HCl) generated during the reaction.
Self-Validating System: The progress of the acylation can be followed by TLC. The product will have a different polarity compared to the starting material. Confirmation of the acylated product is achieved through spectroscopic methods like NMR and mass spectrometry.
Applications in Drug Discovery: A Case Study Perspective
The (S)-3-aminopyrrolidine scaffold is a key component in a variety of drug candidates. For instance, it has been explored for the development of novel Abl and PI3K dual inhibitors for cancer therapy.[6] In this context, the pyrrolidine core serves as a versatile scaffold to which different pharmacophoric groups can be attached to achieve the desired biological activity.[6] The ability to functionalize both the pyrrolidine nitrogen and the 3-amino group (after deprotection) allows for the systematic exploration of the structure-activity relationship (SAR).
Caption: General synthetic strategy in drug discovery.
Conclusion
This compound is a powerful and versatile chiral building block that has proven its value in the synthesis of complex, enantiomerically pure molecules. A deep understanding of the principles behind its reactivity and the careful execution of established protocols are key to unlocking its full potential in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to confidently and effectively utilize this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 10. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Mastering the Amide Coupling of (S)-3-(Boc-amino)pyrrolidine Hydrochloride
Abstract
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview and actionable protocols for the successful amide coupling of (S)-3-(Boc-amino)pyrrolidine hydrochloride with a diverse range of carboxylic acids. We will explore the foundational principles of amide bond formation, delve into the selection of optimal coupling reagents and reaction conditions, and present detailed, step-by-step experimental procedures. Furthermore, this document includes a comparative analysis of common coupling strategies, robust troubleshooting guidance, and methods for product purification and characterization to ensure the synthesis of high-purity target molecules.
Introduction: The Significance of the Pyrrolidine Scaffold
(S)-3-(Boc-amino)pyrrolidine is a cornerstone chiral building block in modern medicinal chemistry. Its rigid, five-membered ring structure is a prevalent motif in a vast number of biologically active compounds and approved pharmaceuticals. The pyrrolidine scaffold serves as a constrained diamine surrogate, often leading to improved binding affinity and selectivity for biological targets when incorporated into a lead molecule. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary amine under a wide range of synthetic conditions, yet it can be removed under mild acidic conditions, allowing for further molecular elaboration.[1]
The formation of an amide bond is one of the most frequently performed and critical reactions in drug discovery.[2] This guide focuses specifically on the coupling of the secondary amine of the pyrrolidine ring with carboxylic acids, a key transformation for building complex molecular architectures. A unique challenge presented by the starting material, this compound, is the presence of the hydrochloride salt, which necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base.
Foundational Principles of Amide Coupling
The synthesis of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[3] The hydroxyl group of a carboxylic acid is a poor leaving group, so a direct reaction with an amine is generally not feasible under mild conditions. Coupling reagents transform the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[3]
The Critical Role of the Base
When using this compound, a base is required for two primary reasons:
-
Neutralization: To deprotonate the hydrochloride salt of the pyrrolidine, liberating the free, nucleophilic secondary amine.
-
Proton Scavenging: To neutralize the acidic byproducts generated during the activation of the carboxylic acid.
A sterically hindered, non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA) is the preferred choice.[4][5][6] Their bulky nature prevents them from competing with the desired amine in attacking the activated carboxylic acid intermediate.[4][5]
Strategic Selection of Coupling Reagents
The choice of coupling reagent is paramount and can dramatically influence reaction time, yield, purity, and the preservation of stereochemical integrity.[7][8]
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and ease of handling.[8][9] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to form a stable N-acylurea byproduct, consuming the starting material.[9]
To suppress this side reaction and minimize the risk of racemization at adjacent chiral centers, an additive is almost always used with EDC.[9][10]
-
1-Hydroxybenzotriazole (HOBt): Traps the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then efficiently reacts with the amine.[10][11][12]
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate): A modern, safer, and often more effective alternative to HOBt.
Onium Salts: High-Efficiency Reagents
Uronium/aminium and phosphonium salts are generally more reactive and efficient than carbodiimides, making them ideal for challenging couplings, such as those involving sterically hindered acids or amines.[8][13]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): One of the most effective coupling reagents available.[13][14] It reacts with the carboxylate to form a highly reactive OAt-active ester.[13][15] The presence of the 7-azabenzotriazole (HOAt) moiety is known to accelerate the coupling reaction and significantly suppress racemization.[13][14]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU but based on HOBt. It is highly effective, though HATU is often preferred for minimizing racemization.[9]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent known for its high efficiency and rapid reaction times.[8][16] It avoids the formation of guanidinium byproducts that can sometimes be observed with uronium reagents like HATU.[13]
Comparative Overview of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Best For |
| Carbodiimides | EDC (+ HOBt/Oxyma) | Cost-effective, water-soluble urea byproduct (EDC).[9] | Slower reaction rates, risk of N-acylurea formation, higher racemization risk without additives.[3][9] | Routine, large-scale synthesis; couplings with non-sensitive substrates. |
| Uronium Salts | HATU, HBTU | High reactivity, fast reaction times, low racemization (especially HATU).[13][14] | Higher cost, potential for guanidinylation side reaction with the amine if not pre-activated.[13] | Sterically hindered substrates, acid-sensitive substrates, preserving chiral integrity.[13] |
| Phosphonium Salts | PyBOP | High reactivity, rapid couplings, non-toxic byproducts (compared to older BOP reagent).[9][16] | Higher cost, can be moisture sensitive. | Difficult couplings, synthesis of valuable or complex molecules. |
Experimental Workflows and Protocols
The following protocols provide detailed, step-by-step guidance for coupling a generic carboxylic acid with this compound.
General Experimental Workflow
The overall process, from starting materials to the final purified product, follows a consistent workflow.
Caption: General workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Coupling (Standard Conditions)
This protocol is a reliable and cost-effective method suitable for many common carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Add anhydrous DCM (or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
-
Stir the mixture to dissolve the solids.
-
Cool the flask to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred suspension. Stir for 10-15 minutes.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base and EDC-urea), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling (High-Efficiency Conditions)
This protocol is recommended for sterically hindered substrates or when minimizing racemization is critical.[13]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)[8]
-
DIPEA (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. This step is crucial to prevent the guanidinylation of the amine.[13]
-
In a separate vial, dissolve this compound (1.1 equiv) in a small amount of DMF and add DIPEA (0.5 equiv) to neutralize the salt.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC.
-
Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The combined organic layers should be washed sequentially with saturated NaHCO₃ solution and brine. Washing with a 5% LiCl solution can help remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mechanism Visualization: Carboxylic Acid Activation
Understanding the activation mechanism is key to troubleshooting and optimizing reactions. The diagram below illustrates the activation of a carboxylic acid by EDC and the subsequent role of HOBt.
Caption: Simplified mechanism of EDC/HOBt mediated coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid.[7] Deactivation of the amine (insufficient base).[7] Presence of water hydrolyzing the active intermediate.[7] Steric hindrance.[7] | Ensure coupling reagent is fresh and active. Use sufficient base (2.5-3.0 equiv) to neutralize the HCl salt and scavenge protons. Use anhydrous solvents and reagents. Switch to a more powerful coupling reagent like HATU.[13] Increase reaction temperature or time. |
| Formation of N-Acylurea Side Product | Using EDC without an additive like HOBt or Oxyma. The O-acylisourea intermediate rearranges.[9] | Always use an additive (HOBt, Oxyma) with EDC. Lowering the reaction temperature can also help. |
| Racemization of Chiral Center | High reaction temperature. Use of a strong, nucleophilic base. Over-activation of the carboxylic acid. | Perform the reaction at 0 °C or room temperature. Use a non-nucleophilic base like DIPEA.[4][8] Use an additive known to suppress racemization, such as HOBt or, preferably, HOAt (found in HATU).[8] |
| Difficulty in Purification | Contamination with water-soluble urea byproduct from EDC. Contamination with HOBt/HOAt byproducts. | Perform an acidic wash (e.g., dilute HCl) to protonate and solubilize the urea in the aqueous phase.[8] Perform a basic wash (e.g., NaHCO₃) to remove acidic HOBt/HOAt.[13] |
Conclusion
The successful coupling of this compound to carboxylic acids is a readily achievable transformation with careful planning and execution. The choice of coupling reagent—whether a classic carbodiimide system like EDC/HOBt or a high-efficiency onium salt like HATU—should be tailored to the specific substrate and the goals of the synthesis. By adhering to the detailed protocols, understanding the underlying chemical principles, and utilizing the troubleshooting guide provided, researchers can confidently and efficiently synthesize a wide array of novel amide-containing molecules for advancing their research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. nbinno.com [nbinno.com]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
Application Notes & Protocols: (S)-3-(Boc-amino)pyrrolidine hydrochloride in Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure allows for efficient exploration of three-dimensional chemical space, a critical factor in modern drug design.[1] This guide focuses on (S)-3-(Boc-amino)pyrrolidine hydrochloride (CAS: 122536-76-9), a chiral building block of significant strategic importance. The presence of a defined stereocenter and a versatile Boc-protected amine makes it an invaluable intermediate for constructing complex, enantiomerically pure drug candidates.[2][3] This document provides an in-depth overview of its applications, key synthetic transformations, and detailed, field-tested protocols relevant to researchers in drug discovery and development.
Introduction: The Strategic Value of a Chiral Building Block
In drug discovery, chirality is paramount; the stereochemistry of a molecule can dictate its efficacy, safety, and metabolic profile.[1][2] (S)-3-(Boc-amino)pyrrolidine HCl serves as a robust starting point for introducing a specific stereocenter into a target molecule.[3] Its utility is twofold:
-
Chiral Scaffolding: The pyrrolidine core provides a rigid, three-dimensional framework that can orient functional groups in precise vectors to optimize interactions with biological targets like enzymes and receptors.[1]
-
Orthogonal Reactivity: The molecule possesses two distinct nitrogen atoms. The exocyclic amine is protected by a tert-Butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be selectively removed under acidic conditions.[4][] The endocyclic secondary amine of the pyrrolidine ring offers another site for functionalization. This bifunctionality allows for controlled, sequential reactions.[3]
This building block is prominently featured in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[6][7][8]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is essential for successful and reproducible experimentation.
| Property | Value | Reference |
| CAS Number | 122536-76-9 | [] |
| Molecular Formula | C₉H₁₈N₂O₂ · HCl | |
| Molecular Weight | 222.71 g/mol (as HCl salt) | |
| Appearance | White to off-white solid/powder | [] |
| Form | Solid | |
| Optical Activity | [α]/D -21.5 ± 2.0°, c = 1 in ethanol | |
| Storage | Store in a cool, dry place, typically at room temperature. Keep container tightly sealed to prevent moisture absorption. |
Core Synthetic Strategies & Protocols
The primary utility of (S)-3-(Boc-amino)pyrrolidine HCl lies in its transformation into more complex scaffolds. The following protocols detail the most critical synthetic steps.
Workflow Overview: From Building Block to Target Molecule
The general path from (S)-3-(Boc-amino)pyrrolidine to a final drug-like molecule often involves a sequence of Boc-deprotection followed by coupling reactions.
Caption: General synthetic workflow.
Protocol 1: Boc Group Deprotection
Causality: The Boc group is an acid-labile protecting group.[4] Its removal is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the desired free amine.[4] The choice of acid (e.g., TFA vs. HCl) depends on the substrate's sensitivity and the desired salt form of the product.[4][10] Using HCl in dioxane is a common and effective method that yields the hydrochloride salt directly, which is often a stable, crystalline solid.[4]
Materials:
-
This compound (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Diethyl ether or Methyl tert-butyl ether (MTBE) for washing
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents of HCl). The reaction can often be run at a concentration of 0.2-0.5 M.
-
Stir the resulting slurry or solution at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, a precipitate of (S)-3-aminopyrrolidine dihydrochloride will typically form.[11]
-
Dilute the reaction mixture with diethyl ether or MTBE to further precipitate the product and facilitate handling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with additional diethyl ether to remove any non-polar impurities and residual dioxane.[4]
-
Dry the solid under high vacuum to yield (S)-3-aminopyrrolidine dihydrochloride as a white solid.
Trustworthiness Check: The product can be validated by ¹H NMR (disappearance of the t-butyl signal at ~1.4 ppm) and mass spectrometry. The resulting dihydrochloride salt is often used directly in the next step after careful drying.
Protocol 2: N-Arylation (Buchwald-Hartwig or Ullmann-type Coupling)
Causality: This protocol is crucial for forming a C-N bond between the pyrrolidine's secondary amine and an aromatic system, a key step in synthesizing many kinase inhibitors. The reaction typically requires a palladium or copper catalyst, a suitable ligand to facilitate reductive elimination, and a base to neutralize the generated acid and activate the amine.
Materials:
-
(S)-3-(Boc-amino)pyrrolidine (1.0 eq) - Note: The free base is used here. If starting from the HCl salt, an additional equivalent of base is required.
-
Aryl halide (e.g., aryl bromide or chloride) (1.0-1.2 eq)
-
Pd₂(dba)₃ or similar palladium source (1-5 mol%)
-
Xantphos, BINAP, or similar phosphine ligand (1.5-7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous toluene or dioxane
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere setup
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, and ligand.
-
Add the base (NaOtBu or Cs₂CO₃).
-
Add (S)-3-(Boc-amino)pyrrolidine followed by the anhydrous solvent (toluene or dioxane).
-
Seal the flask and heat the reaction mixture to 80-110 °C. Monitor progress by LC-MS. Reaction times can vary from 2 to 24 hours.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-aryl-(S)-3-(Boc-amino)pyrrolidine.
Trustworthiness Check: Successful arylation is confirmed by NMR, where shifts in the pyrrolidine ring protons will be observed, and by mass spectrometry to confirm the addition of the aryl group.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitors
The pyrrolidine scaffold is a cornerstone in the design of JAK inhibitors.[6] These enzymes are critical in cytokine signaling pathways involved in inflammation and immunity.[7][8] Dysregulation of JAK signaling is implicated in autoimmune diseases like rheumatoid arthritis.[6]
(S)-3-aminopyrrolidine (derived from the title compound) is often coupled with a pyrrolo[2,3-d]pyrimidine core, which serves as the "hinge-binding" fragment of the inhibitor.
Caption: Core coupling step in JAK inhibitor synthesis.
This nucleophilic aromatic substitution reaction, where the deprotected amine displaces a halogen on the pyrimidine ring, forms the central structure of many potent JAK inhibitors.[7] Further modifications are then made to complete the synthesis of the final active pharmaceutical ingredient (API). The specific stereochemistry provided by the (S)-enantiomer is often critical for achieving high potency and selectivity against different JAK isoforms (e.g., JAK1 vs. JAK3).[8][12]
Conclusion and Future Perspectives
This compound is more than a simple reagent; it is a strategic tool that enables chemists to efficiently access chiral, three-dimensional molecules with high therapeutic potential.[1][3] Its application in the synthesis of JAK inhibitors highlights its importance in modern medicinal chemistry.[6][7] As drug discovery continues to move towards more complex and structurally diverse molecules, the demand for versatile and reliable chiral building blocks like this will only increase. Future applications may see its incorporation into novel scaffolds for antivirals, antibacterials, and agents targeting other challenging disease pathways.[2][13][14]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 6. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 8. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-氨基吡咯烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 14. researchgate.net [researchgate.net]
Asymmetric Synthesis Incorporating a 3-Aminopyrrolidine Moiety: A Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Status of the 3-Aminopyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[1] Among its derivatives, the chiral 3-aminopyrrolidine scaffold has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture and the strategic placement of a basic nitrogen atom allow for precise interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[2][3] From potent and selective human β3 adrenergic receptor agonists to dual inhibitors of Abl and PI3K kinases, the incorporation of a stereochemically defined 3-aminopyrrolidine moiety has proven to be a successful strategy in modulating biological activity.[2][3]
This technical guide provides a comprehensive overview of the key strategies for the asymmetric synthesis of molecules incorporating the 3-aminopyrrolidine core. We will delve into the mechanistic underpinnings of various synthetic approaches, offer detailed, field-proven protocols for key transformations, and provide insights into the practical considerations for successful implementation in a research and drug development setting.
Strategic Approaches to Asymmetric Synthesis
The stereoselective construction of the 3-aminopyrrolidine ring system is a central challenge that has been addressed through a variety of elegant synthetic strategies. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
One of the most direct routes to enantiomerically pure 3-aminopyrrolidines involves the use of readily available chiral starting materials, a strategy known as chiral pool synthesis. Naturally occurring amino acids, such as L-proline and 4-hydroxy-L-proline, serve as excellent precursors.[4] These starting materials offer a cost-effective and efficient way to introduce the desired stereochemistry, which can then be carried through a series of chemical transformations to afford the target 3-aminopyrrolidine derivative.
Catalyst-Controlled Enantioselective Synthesis
Modern asymmetric catalysis offers powerful tools for the de novo construction of chiral molecules from achiral or racemic precursors. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of 3-aminopyrrolidines with high levels of enantioselectivity.
-
Transition-Metal Catalysis: Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable example, providing access to highly functionalized pyrrolidines.[5] Copper-catalyzed intramolecular C-H amination reactions have also emerged as a powerful method for the synthesis of pyrrolidines.[6] These methods often feature high atom economy and functional group tolerance.
-
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have revolutionized asymmetric synthesis.[7][8] These small organic molecules can catalyze a wide range of transformations, including Michael additions and Mannich reactions, to afford chiral pyrrolidines with excellent enantioselectivities.[9][10] The operational simplicity and mild reaction conditions associated with organocatalysis make it a particularly attractive approach.
Substrate-Controlled Diastereoselective Synthesis
In this approach, the stereochemical outcome of a reaction is controlled by one or more existing stereocenters in the substrate. This strategy is often employed when a chiral starting material is used, and the goal is to introduce new stereocenters with a specific relative configuration. Diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters is a powerful method for the synthesis of both syn- and anti-3,4-substituted aminopyrrolidines.[11]
Key Synthetic Transformations and Protocols
The following section provides detailed protocols for key reactions that are commonly employed in the asymmetric synthesis of 3-aminopyrrolidine derivatives. These protocols are intended to serve as a starting point and may require optimization for specific substrates.
Protocol 1: Organocatalytic Asymmetric Michael Addition to Nitroolefins
The asymmetric Michael addition of carbonyl compounds to nitroolefins is a powerful method for the construction of chiral γ-nitro carbonyl compounds, which are versatile intermediates for the synthesis of 3-substituted pyrrolidines.[12] This protocol utilizes a chiral pyrrolidine-based organocatalyst.
Reaction Scheme:
Caption: Organocatalytic Michael Addition Workflow.
Materials:
-
Cyclohexanone (10.0 mmol, 1.0 equiv)
-
trans-β-Nitrostyrene (1.0 mmol, 0.1 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Trifluoroacetic acid (TFA) (0.05 mmol, 5 mol%)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene in toluene at room temperature, add cyclohexanone.
-
Add the chiral pyrrolidine catalyst and trifluoroacetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired γ-nitro ketone.
Expected Outcome:
The reaction typically affords the Michael adduct in high yield (up to 99%) with excellent diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee).[10]
Causality Behind Experimental Choices:
-
Catalyst: The chiral pyrrolidine catalyst forms a chiral enamine intermediate with the ketone, which then attacks the nitroolefin in a stereocontrolled manner.[7]
-
Co-catalyst: Trifluoroacetic acid acts as a co-catalyst to activate the nitroolefin and facilitate the reaction.
-
Solvent: Toluene is a common solvent for this reaction, although other non-polar solvents can also be used.
Protocol 2: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the synthesis of vicinal diols from alkenes.[13][14] These diols can be further functionalized to introduce the amino group at the C3 position of a pyrrolidine precursor.
Reaction Scheme:
Caption: Sharpless Asymmetric Dihydroxylation Workflow.
Materials:
-
Alkene substrate (1.0 mmol)
-
AD-mix-β (1.4 g per 1.0 mmol of alkene)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (CH3SO2NH2) (optional, 1.0 mmol)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the AD-mix-β in a 1:1 mixture of tert-butanol and water. Stir until two clear phases are formed.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene substrate to the cooled mixture. If the alkene is unreactive, add methanesulfonamide.
-
Stir the reaction vigorously at 0 °C for 6-24 hours, monitoring the consumption of the alkene by TLC.
-
Once the reaction is complete, quench it by adding solid sodium sulfite and warm the mixture to room temperature. Stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by silica gel column chromatography.
Expected Outcome:
The Sharpless asymmetric dihydroxylation typically provides the chiral diol in good to excellent yields with high enantioselectivity.[13][15]
Causality Behind Experimental Choices:
-
AD-mix: The AD-mix contains the osmium catalyst, the chiral ligand ((DHQD)2PHAL for AD-mix-β), the re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[15] The chiral ligand creates a chiral environment around the osmium center, directing the dihydroxylation to one face of the alkene.[13]
-
Methanesulfonamide: This additive can accelerate the catalytic cycle, particularly for less reactive alkenes.[14]
-
Quenching: Sodium sulfite is used to reduce any remaining osmium(VIII) species to lower oxidation states, which are easier to remove during workup.
Protocol 3: Reductive Amination for Pyrrolidine Ring Closure
Reductive amination is a versatile method for the formation of C-N bonds and is commonly used for the cyclization of amino aldehydes or amino ketones to form pyrrolidines.
Reaction Scheme:
Caption: Reductive Amination for Pyrrolidine Synthesis.
Materials:
-
γ-Amino ketone or aldehyde (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol)
-
Acetic acid (AcOH) (optional, catalytic amount)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the γ-amino ketone or aldehyde in DCM or DCE.
-
Add sodium triacetoxyborohydride to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Expected Outcome:
This intramolecular reductive amination typically proceeds in high yield to afford the corresponding pyrrolidine derivative. The stereochemistry of the newly formed stereocenter is often controlled by the existing stereocenters in the starting material.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can sometimes lead to side reactions.
-
Solvent: Chlorinated solvents like DCM and DCE are commonly used for this transformation.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Michael Addition
| Catalyst System | Substrate Scope | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Squaramide-based Organocatalyst | Broad | Up to 91:9 | Up to >99% | [9] |
| Pyrrolidine-based Organocatalyst | Aldehydes and Ketones | Up to 98:2 | Up to 99% | [10] |
| Proline-derived Peptides | Ketones | Good | Up to 70% | [8] |
Conclusion and Future Outlook
The asymmetric synthesis of molecules containing a 3-aminopyrrolidine moiety is a vibrant and rapidly evolving field of research. The strategies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to incorporate this privileged scaffold into their synthetic targets. The continued development of novel catalytic systems, including more efficient and selective organocatalysts and transition-metal complexes, will undoubtedly expand the synthetic toolbox and enable the construction of even more complex and medicinally relevant 3-aminopyrrolidine derivatives. Furthermore, the application of flow chemistry and other high-throughput synthesis technologies holds great promise for accelerating the discovery and development of new therapeutics based on this versatile scaffold.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 15. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Scale-Up Synthesis of (S)-3-(Boc-amino)pyrrolidine Hydrochloride
Introduction: The Strategic Importance of a Chiral Building Block
(S)-3-(Boc-amino)pyrrolidine is a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its rigid pyrrolidine scaffold, combined with the synthetically versatile Boc-protected amine, makes it an indispensable intermediate for introducing a defined stereocenter into complex target molecules.[1] This derivative is integral to the synthesis of numerous bioactive compounds, including enzyme inhibitors and various therapeutics where conformational constraint is key to efficacy.[2]
However, transitioning from a bench-scale synthesis to a pilot plant or manufacturing scale introduces significant challenges. Issues of cost, process safety, impurity profiles, and consistent, scalable purification methods become paramount. This guide provides a detailed examination of the strategic considerations, optimized synthetic pathways, and robust protocols necessary for the successful and efficient scale-up of (S)-3-(Boc-amino)pyrrolidine hydrochloride.
Strategic Planning for Kilogram-Scale Synthesis
A successful scale-up campaign is built on a foundation of meticulous planning. Before committing to a specific synthetic route, a holistic evaluation of several key factors is critical. The interplay between these factors will ultimately determine the commercial viability and robustness of the manufacturing process.
Caption: Key decision factors for process scale-up.
Core Considerations:
-
Cost of Goods (COGs): The price of starting materials, reagents, and solvents is a primary driver. Routes that utilize cheaper, readily available precursors are strongly favored.
-
Process Safety & Hazard Analysis: A thorough evaluation of reaction exotherms, toxic or explosive reagents (e.g., sodium azide), and gaseous byproducts is non-negotiable.[3]
-
Throughput and Cycle Time: The number of synthetic steps, reaction times, and work-up procedures directly impact plant capacity and efficiency.
-
Environmental Impact: Minimizing the use of hazardous solvents (e.g., chlorinated solvents) and the volume of waste generated is crucial for both regulatory compliance and corporate responsibility.[4]
-
Robustness and Impurity Profile: The chosen route must be reproducible and consistently deliver the product with a predictable and controllable impurity profile.
Recommended Synthetic Routes for Scale-Up
Several synthetic pathways to (S)-3-(Boc-amino)pyrrolidine have been reported. For large-scale production, the most viable strategies involve the stereospecific transformation of readily available chiral precursors. The route commencing from (S)-3-hydroxypyrrolidine is particularly advantageous due to its efficiency and reliable stereochemical control.
Route 1: Stereoinversion from (S)-3-Hydroxypyrrolidine (Preferred Method)
This is a robust and widely adopted industrial method that leverages a classical S_N_2 reaction to invert the stereocenter, ensuring high enantiomeric purity.[5][6][7] The process involves activation of the hydroxyl group, followed by displacement with an amino-group surrogate and subsequent protection and salt formation.
Caption: Scalable synthesis via stereoinversion.
-
Causality: This route is efficient because it starts with a relatively inexpensive chiral building block. The critical stereochemistry is set in the S_N_2 displacement step (Step 3), which is known to proceed with high fidelity, minimizing the risk of enantiomeric contamination. The mesylate is an excellent leaving group, facilitating a clean and complete reaction. The subsequent reduction of the azide (Step 4) is typically high-yielding and clean, often performed by catalytic hydrogenation, which is a green and scalable technique.
Route 2: From Trans-4-Hydroxy-L-Proline
This alternative route begins with an even cheaper starting material from the chiral pool, trans-4-hydroxy-L-proline.[3] It involves more steps, including a decarboxylation, but can be economically attractive.
Key Steps:
-
Decarboxylation: Removal of the carboxyl group to yield (R)-3-hydroxypyrrolidine.
-
N-Boc Protection: Protection of the secondary amine.
-
Sulfonylation (Activation): Conversion of the hydroxyl group to a sulfonate ester (e.g., mesylate or tosylate).
-
Azidation (S_N_2): Displacement with sodium azide to invert the stereocenter to the desired (S)-configuration at the 3-position.
-
Reduction & Deprotection: Reduction of the azide to the amine, followed by removal of the initial N-protecting group and re-protection with Boc, then salt formation.
Comparative Analysis of Routes
| Feature | Route 1: (S)-3-Hydroxypyrrolidine | Route 2: Trans-4-Hydroxy-L-Proline |
| Starting Material Cost | Moderate | Low[3] |
| Number of Steps | Fewer | More |
| Stereochemical Control | Excellent (single inversion) | Excellent (single inversion) |
| Key Challenges | Handling of (S)-3-hydroxypyrrolidine | Efficiency of decarboxylation step |
| Overall Yield | Typically higher | Potentially lower due to more steps |
| Scalability | Well-established and proven | Feasible, but requires more optimization |
Detailed Protocols & Process Optimization
The following protocols are based on the preferred Route 1 and are optimized for kilogram-scale production.
Protocol 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine
-
Rationale: This initial step protects the pyrrolidine nitrogen, preventing it from interfering with the subsequent activation of the hydroxyl group. Using a mild base like potassium carbonate in methanol is cost-effective and facilitates a simple work-up.[5][6]
-
Procedure:
-
To a suitable reactor, charge (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq), potassium carbonate (K₂CO₃, 1.2 eq), and methanol (8-10 vol).
-
Cool the suspension to 0-5 °C with agitation.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in methanol (2 vol) over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature (20-25 °C) and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor reaction completion by TLC or LC-MS.
-
Once complete, filter off the inorganic salts and wash the cake with methanol.
-
Concentrate the combined filtrate under reduced pressure to afford crude N-Boc-(S)-3-hydroxypyrrolidine, which is typically used directly in the next step without further purification.
-
Protocol 2: Mesylation and Stereoinversive Azidation
-
Rationale: This two-step, one-pot sequence is highly efficient. Mesyl chloride (MsCl) is a cost-effective activating agent. The S_N_2 displacement with sodium azide (NaN₃) in a polar aprotic solvent like DMF proceeds cleanly with complete inversion of configuration.[3]
-
Procedure:
-
Charge the crude N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) and ethyl acetate (10 vol) to a reactor.
-
Add triethylamine (TEA, 1.5 eq) and cool the solution to 0-5 °C.
-
Slowly add mesyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C. A thick slurry of triethylamine hydrochloride will form.
-
Stir at 0-5 °C for 1-2 hours. IPC: Monitor by TLC/LC-MS for the disappearance of starting material.
-
Upon completion, add water (5 vol) and perform a phase separation. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate to a minimum volume.
-
Solvent swap to DMF (5-7 vol). Add sodium azide (NaN₃, 1.5-2.0 eq).
-
Heat the mixture to 60-70 °C and stir for 8-12 hours. IPC: Monitor for the formation of the azide product.
-
Cool the reaction to room temperature and quench by slowly adding water (15 vol).
-
Extract the product with ethyl acetate (3 x 10 vol). Combine organic layers, wash with brine, dry, and concentrate to yield crude N-Boc-(R)-3-azidopyrrolidine.
-
Protocol 3: Catalytic Hydrogenation and Final Salt Formation
-
Rationale: Catalytic hydrogenation is the cleanest method for reducing azides to amines on a large scale. Palladium on carbon (Pd/C) is a highly effective catalyst. The final product is isolated as the hydrochloride salt to improve stability and ease of handling.
-
Procedure:
-
Charge the crude azide intermediate (1.0 eq), 10% Pd/C (1-2% w/w), and methanol or ethyl acetate (10 vol) to a hydrogenation reactor.
-
Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi.
-
Stir vigorously at room temperature for 4-8 hours. IPC: Monitor H₂ uptake and reaction completion by TLC/LC-MS.
-
Once complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate to afford the crude free base, (S)-3-(Boc-amino)pyrrolidine.
-
Dissolve the crude oil in isopropanol (IPA, 5 vol). Cool to 0-5 °C.
-
Slowly add a 5-6 M solution of HCl in IPA until the pH is 1-2.
-
A white precipitate will form. Stir the slurry at 0-5 °C for 2-4 hours.
-
Filter the solid product, wash with cold IPA, and dry under vacuum at 40-50 °C to yield the final this compound.
-
Large-Scale Purification: Crystallization vs. Chromatography
For multi-kilogram quantities, purification by crystallization is vastly superior to chromatography in terms of cost, solvent consumption, and throughput.[8] The free base of (S)-3-(Boc-amino)pyrrolidine is often an oil, but the hydrochloride salt is a crystalline solid, making the final salt formation an effective purification step.
-
Challenges with Amines: Basic compounds like pyrrolidines often streak on silica gel, leading to poor separation and yield loss during column chromatography.[8] While additives like triethylamine can be used, this complicates solvent removal at scale.
-
Crystallization Strategy: The final salt formation and precipitation from a solvent like isopropanol or an ethyl acetate/heptane mixture is a highly effective method for purification. It selectively crystallizes the desired product, leaving many process impurities behind in the mother liquor. For higher purity, a re-crystallization from a suitable solvent system (e.g., n-butanol and water) can be performed.[7]
Safety and Hazard Management
-
Mesyl Chloride: Highly corrosive and a lachrymator. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Sodium Azide: Acutely toxic and can form explosive heavy metal azides. Avoid contact with acids (releases toxic hydrazoic acid gas) and heavy metals. Quenching procedures should be carefully designed.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use intrinsically safe equipment in a designated hydrogenation bay. The Pd/C catalyst can be pyrophoric upon exposure to air when dry; handle as a wet cake.
-
Boc Protection/Deprotection: These reactions can release gaseous byproducts (isobutylene, CO₂), which can cause pressure buildup in a closed system. Ensure reactors are properly vented.[4][9][10]
Conclusion
The successful scale-up of this compound hinges on the selection of an economically viable and robust synthetic route. The pathway commencing from (S)-3-hydroxypyrrolidine offers a reliable and efficient method, leveraging a high-fidelity stereoinversive S_N_2 reaction to ensure enantiopurity. By focusing on process safety, optimizing each step through in-process controls, and utilizing crystallization as the primary purification technique, researchers and drug development professionals can confidently produce this critical building block at a scale suitable for clinical and commercial supply.
References
- 1. nbinno.com [nbinno.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Application Note: A Comprehensive Protocol for Reductive Amination Utilizing (S)-3-(Boc-amino)pyrrolidine Hydrochloride
<
Abstract
This document provides a detailed protocol and technical guide for performing reductive amination using (S)-3-(Boc-amino)pyrrolidine hydrochloride. This versatile chiral building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrrolidine scaffold in numerous FDA-approved drugs.[1] The protocol herein is optimized for the synthesis of N-substituted pyrrolidine derivatives, a common structural motif in biologically active compounds.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss critical parameters for achieving high yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the synthesis of complex amines.
Introduction: The Strategic Importance of Reductive Amination and the Pyrrolidine Scaffold
Reductive amination is a cornerstone of modern organic synthesis, offering a robust and efficient method for the formation of carbon-nitrogen bonds.[4][5][6] This reaction is particularly valuable as it often proceeds as a one-pot synthesis, combining an aldehyde or ketone with an amine in the presence of a suitable reducing agent.[6][7][8] The initial step involves the formation of an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.[7][8] A key advantage of this method over direct alkylation of amines is the avoidance of overalkylation, leading to cleaner reaction profiles and higher yields of the desired secondary or tertiary amine.[9][10]
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and biological activity of a molecule.[2] The incorporation of chiral pyrrolidine derivatives, such as (S)-3-(Boc-amino)pyrrolidine, enables the synthesis of enantiomerically pure compounds, which is critical for developing selective and effective pharmaceuticals.[11]
This compound is a bifunctional building block featuring a secondary amine within the pyrrolidine ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[11][12][13] The Boc protecting group is stable under the basic and nucleophilic conditions of many reactions but can be readily removed under acidic conditions, allowing for subsequent functionalization.[14][15][16] This dual reactivity makes it an exceptionally versatile intermediate in multi-step syntheses.[11]
Mechanistic Overview
The reductive amination process can be conceptually divided into two key stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of the pyrrolidine on the carbonyl carbon of the aldehyde or ketone. This is typically catalyzed by mild acid. Subsequent dehydration of the resulting hemiaminal intermediate yields a transient imine, which is then protonated to form a more electrophilic iminium ion.[7][8]
-
Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced. This mild hydride donor preferentially reduces the iminium ion over the starting carbonyl compound, driving the reaction towards the formation of the final amine product.[9][17] The steric bulk and attenuated reactivity of NaBH(OAc)₃, due to the electron-withdrawing acetate groups, contribute to its high selectivity.[17]
Experimental Protocol: Synthesis of a Model N-Aryl Pyrrolidine
This section provides a detailed, step-by-step procedure for the reductive amination of a representative aromatic aldehyde with this compound.
Materials and Reagents
| Reagent | M.W. | Purity | Supplier |
| This compound | 222.71 g/mol | ≥98% | Commercially Available |
| Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) | 136.15 g/mol | ≥98% | Commercially Available |
| Sodium triacetoxyborohydride (STAB) | 211.94 g/mol | ≥95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | 84.93 g/mol | ≥99.8% | Commercially Available |
| Triethylamine (TEA) | 101.19 g/mol | ≥99.5% | Commercially Available |
| Saturated Sodium Bicarbonate (aq.) | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | 120.37 g/mol | - | Commercially Available |
Safety Precautions
-
Sodium triacetoxyborohydride (STAB) is a water-reactive and flammable solid that can cause skin and serious eye irritation.[18][19] It should be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from moisture and sources of ignition.[18][19][20] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[18][19]
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Triethylamine (TEA) is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.
Reaction Setup and Procedure
Caption: Experimental workflow for reductive amination.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the aromatic aldehyde (1.1 eq) to the flask.
-
Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add triethylamine (TEA) (1.1 eq) dropwise to the stirring solution. The TEA serves to neutralize the hydrochloride salt, liberating the free amine for reaction.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[21] Continue adding until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).[21]
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (S)-3-(Boc-amino)pyrrolidine derivative.[21]
Key Protocol Considerations and Troubleshooting
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Anhydrous aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF).[17][22] | STAB is sensitive to moisture and protic solvents, which can lead to its decomposition and reduced efficiency.[18][22] |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃. | STAB is milder and more selective for iminium ions over carbonyls, allowing for a one-pot procedure.[17] NaCNBH₃ is highly toxic.[9] |
| Stoichiometry | A slight excess of the aldehyde (1.1-1.2 eq) and STAB (1.5-2.0 eq) is recommended. | Using a slight excess of the aldehyde can help drive the iminium ion formation to completion. Excess STAB ensures complete reduction of the intermediate. |
| pH | The reaction is typically run under neutral to slightly acidic conditions. The addition of TEA neutralizes the HCl salt. | Imine formation is catalyzed by acid, but strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.[7] |
| Incomplete Reaction | If the reaction stalls, a small amount of acetic acid (0.1-0.5 eq) can be added. | Acetic acid can catalyze the formation of the iminium ion, which may be the rate-limiting step for less reactive carbonyls or amines.[9] |
| Side Products | Over-reduction of the aldehyde to an alcohol can occur if a less selective reducing agent is used. | The selectivity of STAB minimizes this side reaction.[17] |
Conclusion
This application note provides a robust and reliable protocol for the reductive amination of aldehydes and ketones with this compound. By understanding the underlying mechanism and paying close attention to the critical experimental parameters outlined, researchers can effectively synthesize a wide range of chiral N-substituted pyrrolidine derivatives. The use of sodium triacetoxyborohydride as a selective reducing agent simplifies the procedure into an efficient one-pot reaction, making it a valuable tool for applications in drug discovery and medicinal chemistry.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. gctlc.org [gctlc.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 13. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. BOC Protection and Deprotection [bzchemicals.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Sodium triacetoxyborohydride [organic-chemistry.org]
- 18. lifechempharma.com [lifechempharma.com]
- 19. aksci.com [aksci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 22. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (S)-3-(Boc-amino)pyrrolidine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (S)-3-(Boc-amino)pyrrolidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that encountering solubility issues can be a significant bottleneck in experimental progress. This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these challenges effectively, ensuring your projects remain on track.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is my this compound not dissolving in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: The primary reason for poor solubility in nonpolar or weakly polar organic solvents is the compound's salt form. As a hydrochloride salt, the pyrrolidine nitrogen is protonated, creating a charged ammonium species (R₃NH⁺Cl⁻). This ionic character makes the molecule highly polar, favoring dissolution in polar solvents like water or methanol, but rendering it largely insoluble in less polar media like DCM, THF, or ethyl acetate.[1][2]
Q2: What are the recommended starting solvents for dissolving this compound?
A: If your reaction chemistry allows, begin with polar solvents.
-
Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH).
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices and are common in peptide synthesis where this reagent is often used.[3][4]
Q3: Can I improve solubility by simply heating the mixture?
A: Gentle warming can modestly increase solubility and the rate of dissolution. However, this approach should be used with caution.[1] Excessive or prolonged heating can lead to the degradation of the compound or other sensitive reagents in your reaction mixture. It is generally not a robust or reliable solution for significant insolubility.
Q4: I've seen the term "free base" mentioned. What is it, and why would it be more soluble?
A: The "free base" refers to the non-salt, neutral form of the molecule, (S)-3-(Boc-amino)pyrrolidine. This form is generated by neutralizing the hydrochloride salt with a base.[5] The neutralization removes the positive charge on the pyrrolidine nitrogen, making the molecule significantly less polar. This non-ionic form is much more soluble in a wider range of common organic solvents, including DCM, chloroform, and THF.[4][6] Converting the salt to the free base is the most effective strategy to overcome solubility issues.[1]
Part 2: Solubility Profile & Data
Understanding the solubility difference between the hydrochloride salt and its corresponding free base is critical for experimental design. While extensive quantitative data is not always available, the following table summarizes known qualitative and semi-quantitative solubility information.
| Solvent | Solvent Type | (S)-3-(Boc-amino)pyrrolidine Hydrochloride | (S)-3-(Boc-amino)pyrrolidine (Free Base) | Rationale & References |
| Water | Aqueous | Soluble | Soluble / Some Solubility | The HCl salt is highly polar and readily dissolves. The free base retains some polarity from its amine groups.[4][7] |
| Methanol (MeOH) | Polar Protic | Soluble | Slightly Soluble to Soluble | The HCl salt's ionic nature is well-solvated by polar protic solvents. The free base solubility can be variable.[4][8] |
| Ethanol (EtOH) | Polar Protic | Soluble | Soluble | Similar to methanol, ethanol is a good solvent for the free base, often used for optical activity measurements.[9] |
| Dichloromethane (DCM) | Chlorinated | Poorly Soluble / Insoluble | Soluble | The low polarity of DCM is incompatible with the ionic HCl salt but effectively dissolves the neutral free base.[1][4] |
| Chloroform (CHCl₃) | Chlorinated | Poorly Soluble / Insoluble | Slightly Soluble | The free base shows some solubility, though potentially less than in DCM.[7][8] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Good Solubility | DMF is a highly versatile polar aprotic solvent capable of dissolving both the salt and the free base effectively.[3][4][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Good Solubility (≥ 100 mg/mL) | Like DMF, DMSO is a strong polar aprotic solvent suitable for both forms.[4] |
Part 3: Troubleshooting Guide & Experimental Protocols
When faced with solubility issues, a systematic approach is key. The following workflow will guide you from initial assessment to the most robust solution: neutralization.
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 8. 122536-76-9 CAS MSDS ((S)-3-(Boc-amino)pyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Acylation of (S)-3-(Boc-amino)pyrrolidine Hydrochloride
Welcome to the technical support center for the acylation of (S)-3-(Boc-amino)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. As a bifunctional molecule, (S)-3-(Boc-amino)pyrrolidine is invaluable for introducing a stereodefined pyrrolidine scaffold into complex target molecules.[1] However, its acylation is not without challenges. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate potential side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound during acylation?
The primary nucleophile is the secondary amine within the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group significantly decreases the nucleophilicity of the primary amine it protects, making it far less reactive under standard acylation conditions. The starting material is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. Therefore, a base must be added to liberate the free, nucleophilic secondary amine before the acylation can proceed.
Q2: What are the most common side reactions observed during the acylation of this substrate?
The most frequently encountered side reactions include:
-
Diacylation: Acylation occurring on both the pyrrolidine nitrogen and the nitrogen of the Boc-carbamate.
-
In-situ Boc-Deprotection: The acidic byproduct generated (e.g., HCl from an acyl chloride) can cleave the acid-labile Boc group, leading to the free diamine which can undergo further reactions.[2][3]
-
Racemization: Loss of stereochemical integrity at the C3 chiral center, particularly under harsh basic conditions or elevated temperatures.[4][5]
-
N-Acylurea Formation: When using a carboxylic acid with a carbodiimide coupling agent (e.g., EDC, DCC), a common side reaction is the formation of a stable N-acylurea byproduct.[6]
Q3: How can I effectively monitor the reaction to detect these side products?
A multi-technique approach is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): An excellent first-line technique. Use a suitable stain to visualize all components. For example, ninhydrin stain is useful for detecting any primary or secondary amines (like the deprotected starting material), while a more general stain like potassium permanganate can visualize most organic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for monitoring. It allows you to track the consumption of starting material and the formation of the desired product while simultaneously detecting the exact masses of any side products, such as di-acylated, deprotected, or N-acylurea species.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a cause-and-effect format, providing actionable solutions grounded in chemical principles.
Problem 1: Significant amount of di-acylated byproduct is observed by LC-MS.
-
Potential Cause 1: Overly Forcing Reaction Conditions. High temperatures or a large excess of a highly reactive acylating agent (like an acyl chloride) can provide enough energy to overcome the low nucleophilicity of the Boc-protected amine.
-
Recommended Solution: Perform the reaction at a lower temperature (start at 0 °C and allow to slowly warm to room temperature). Use a more controlled stoichiometry, typically 1.05 to 1.2 equivalents of the acylating agent.
-
-
Potential Cause 2: Use of a Nucleophilic Catalyst. Catalysts like 4-Dimethylaminopyridine (DMAP), while effective for esterifications, can sometimes promote unwanted side reactions in amidations.
-
Recommended Solution: Avoid using DMAP if diacylation is observed. The inherent nucleophilicity of the pyrrolidine amine is usually sufficient for the reaction to proceed.
-
Problem 2: LC-MS analysis shows a peak corresponding to the mass of the deprotected-diacylated product.
-
Potential Cause: In-situ Generation of Acid. When using an acyl chloride, one equivalent of hydrochloric acid (HCl) is produced as a byproduct.[7] This acid can cleave the Boc protecting group, which is notoriously acid-labile.[8][9] The resulting free diamine is highly reactive and will be quickly acylated on both nitrogen atoms.
-
Recommended Solution: Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used. The first equivalent neutralizes the hydrochloride salt of the starting material, and the second equivalent scavenges the in-situ generated acid. The base should be added before the acylating agent.
-
Problem 3: The product shows a reduced enantiomeric excess (e.e.) compared to the starting material.
-
Potential Cause: Racemization. The chiral center at C3 can be susceptible to racemization, although it is not as common as with α-amino acids. This can be promoted by strong bases or prolonged exposure to high temperatures.[10][11]
-
Recommended Solution: Maintain low reaction temperatures throughout the addition and stirring phases. Avoid excessively strong bases; tertiary amine bases like triethylamine are generally preferred over hydroxides or alkoxides for this reason. Minimize reaction time by monitoring for completion and working up the reaction as soon as the starting material is consumed.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and a critical side reaction pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-Alkylation of (S)-3-(Boc-amino)pyrrolidine
Welcome to the technical support center dedicated to the N-alkylation of (S)-3-(Boc-amino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing N-alkylation on (S)-3-(Boc-amino)pyrrolidine?
The main challenge lies in achieving selective mono-alkylation at the pyrrolidine nitrogen without disturbing the Boc-protecting group or causing overalkylation. The secondary amine of the pyrrolidine ring is nucleophilic, but the product, a tertiary amine, is often even more nucleophilic, leading to the potential for a second alkylation and the formation of a quaternary ammonium salt.[1][2]
Q2: Which factors are most critical to control for a successful N-alkylation?
The success of this reaction hinges on the careful selection of four key parameters: the base, the solvent, the alkylating agent, and the reaction temperature. The interplay between these factors will determine the yield, selectivity, and side-product profile of your reaction.
Q3: Can I use reductive amination as an alternative to direct alkylation with an alkyl halide?
Absolutely. Reductive amination is an excellent and often milder alternative for introducing alkyl groups, especially when direct alkylation proves challenging.[3][4] This two-step, one-pot process involves the formation of an iminium ion intermediate with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).[5][6] This method can offer better control and avoid the formation of quaternary salts.[7]
Q4: My Boc-protecting group is being cleaved during the reaction. What's causing this?
The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[8][9] If your reaction conditions generate any acidic byproducts, or if your work-up procedure involves a strong acid wash, you risk cleaving the Boc group.[9] While generally stable to bases, prolonged exposure to strong bases at high temperatures can also lead to unexpected side reactions.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the N-alkylation of (S)-3-(Boc-amino)pyrrolidine and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Potential Causes:
-
Insufficiently Strong Base: The secondary amine needs to be deprotonated to enhance its nucleophilicity. If the base is too weak, the equilibrium will favor the starting materials.
-
Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants or may not be suitable for the chosen base. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[10][11]
-
Inactive Alkylating Agent: The alkyl halide (or other electrophile) may be unreactive (e.g., alkyl chlorides are less reactive than bromides or iodides).
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[10][12] | A stronger base will more effectively deprotonate the pyrrolidine nitrogen, increasing its reactivity. Non-nucleophilic bases prevent competition with the substrate for the alkylating agent. |
| Solvent | Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous, as water can quench the base.[10][11] | These solvents effectively solvate the cation of the base, leaving the anion more reactive, and are generally compatible with a wide range of temperatures. |
| Alkylating Agent | Convert alkyl chlorides or bromides to the more reactive alkyl iodides in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) (Finkelstein reaction).[12] | Iodides are better leaving groups, accelerating the rate of the SN2 reaction. |
| Temperature | Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. For some less reactive systems, heating to 60-80 °C may be required.[12][13] | Increasing the temperature provides the necessary activation energy for the reaction to proceed. |
Problem 2: Formation of Di-alkylation Byproduct (Quaternary Ammonium Salt)
Potential Causes:
-
The N-alkylated product is more nucleophilic than the starting secondary amine, leading to a second alkylation event.[1]
-
High concentration of the alkylating agent.
-
Prolonged reaction time after the initial mono-alkylation is complete.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the (S)-3-(Boc-amino)pyrrolidine relative to the alkylating agent. | This ensures the alkylating agent is consumed before significant di-alkylation can occur. |
| Addition Method | Add the alkylating agent slowly and dropwise to the reaction mixture, especially if the reaction is exothermic. | Slow addition maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[1] |
| Base Selection | A bulky, non-nucleophilic base can sometimes help minimize overalkylation.[1] Cesium hydroxide has been shown to promote selective mono-N-alkylation.[11][14] | The steric hindrance of the base can influence the accessibility of the alkylating agent to the more sterically crowded tertiary amine product. |
| Reaction Monitoring | Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Over-running the reaction will inevitably lead to an increase in the di-alkylated byproduct. |
Problem 3: Unintentional Deprotection of the Boc Group
Potential Causes:
-
Generation of acidic species during the reaction (e.g., HBr or HI).
-
Harsh work-up conditions involving strong acids.
-
Elevated temperatures for extended periods.[15]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Acid Scavenger | Ensure a sufficient excess of a non-nucleophilic base is present to neutralize any generated acid. | The base will react with the acidic byproduct (e.g., HBr), preventing it from cleaving the Boc group. |
| Work-up Procedure | During the aqueous work-up, use a mild base wash (e.g., saturated sodium bicarbonate solution) before any acidic wash. If an acidic wash is necessary, use a dilute, weak acid (e.g., 1M citric acid) and minimize contact time. | This neutralizes any residual acid and prevents Boc deprotection during purification. |
| Temperature Control | If possible, run the reaction at a lower temperature. Thermal deprotection of Boc groups can occur, although it typically requires higher temperatures.[9][15] | Lowering the temperature can minimize side reactions, including thermal degradation of the protecting group.[13] |
| Alternative Deprotection-Friendly Methods | If deprotection is unavoidable, consider a reductive amination approach, which is typically performed under neutral or mildly basic conditions.[3][5] | This circumvents the generation of strong acids inherent to alkyl halide-based alkylations. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (S)-3-(Boc-amino)pyrrolidine (1.0 equiv.) and anhydrous DMF (or another suitable polar aprotic solvent).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.) to the stirred solution.
-
(Optional) Catalyst Addition: If using an alkyl chloride or bromide, add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) (0.1 equiv.).
-
Alkylating Agent Addition: Add the alkyl halide (1.1 equiv.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[16]
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve (S)-3-(Boc-amino)pyrrolidine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Imine/Enamine: Add acetic acid (catalytic amount, ~0.1 equiv.) and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5-2.0 equiv.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes. Separate the layers and extract the aqueous layer with the reaction solvent (e.g., DCM, 2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Reaction Parameter Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products Derived from (S)-3-(Boc-amino)pyrrolidine HCl
Welcome to the technical support center for the purification of products derived from (S)-3-(Boc-amino)pyrrolidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification challenges encountered when using this versatile chiral building block. (S)-3-(Boc-amino)pyrrolidine is a cornerstone in medicinal chemistry, frequently employed in the synthesis of novel therapeutics, including dipeptidyl peptidase IV (DPP-IV) inhibitors.[1] Its unique structure, containing a secondary amine within the pyrrolidine ring and a Boc-protected primary amine, allows for sequential, controlled functionalization. However, the basicity of the pyrrolidine nitrogen and the potential for creating new stereocenters can introduce specific purification hurdles.
This document provides practical, field-proven insights to help you navigate these challenges, ensuring the isolation of your target compounds with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: I've just completed an amide coupling reaction with the secondary amine of (S)-3-(Boc-amino)pyrrolidine. What are the most common impurities I should expect?
A1: In a typical amide coupling reaction, you can anticipate several common impurities:
-
Unreacted Starting Materials: This includes both the unreacted carboxylic acid and any remaining (S)-3-(Boc-amino)pyrrolidine.
-
Coupling Reagent Byproducts: Depending on the reagents used (e.g., EDC/HOBt, HATU, PyBOP), you will have byproducts such as ureas or triazolopyridine derivatives.[2]
-
Excess Base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used and need to be removed.
-
Diastereomers: If your carboxylic acid is chiral, you will likely form a mixture of diastereomers. These can be challenging to separate as they may have very similar physical properties.[3][4]
-
Side-Reaction Products: In some cases, side reactions like the formation of N-acylurea from EDC can occur.
Q2: My Boc-protected pyrrolidine derivative is streaking badly on my silica gel TLC plate. What's causing this and how can I fix it?
A2: Streaking is a very common issue when working with amine-containing compounds on standard silica gel.[5] The root cause is the acidic nature of the silica surface, which strongly interacts with the basic nitrogen of the pyrrolidine ring. This leads to poor peak shape and inefficient separation.
To resolve this, you can:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base like triethylamine (0.5-2%) or ammonium hydroxide (often as a 10% solution in methanol, which is then used as a co-solvent with dichloromethane) into your mobile phase is highly effective.[6] This base neutralizes the acidic silanol groups on the silica, preventing the strong ionic interaction with your compound.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or an amine-functionalized silica column, which are designed to minimize these unwanted interactions.[5]
Q3: Is recrystallization a viable option for purifying my N-acylated (S)-3-(Boc-amino)pyrrolidine derivative? It seems to be an oil.
A3: Recrystallization is an excellent method for achieving high purity, especially on a larger scale, but it requires the compound to be a solid.[7] If your product is an oil, recrystallization may not be directly possible. However, you might consider:
-
Salt Formation: If your final molecule has a basic handle, you can form a salt (e.g., a hydrochloride or tartrate salt), which is often a crystalline solid.[8] This can then be recrystallized. The free base can be regenerated afterward if needed.
-
Solvent Screening: The oily nature might be due to residual solvent. Ensure your product is thoroughly dried under high vacuum. Sometimes, what appears as an oil can solidify upon standing or when triturated with a non-polar solvent like hexanes or diethyl ether.
-
Inducing Crystallization: If you have a highly pure oil, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Adding a seed crystal, if available, can be very effective.[9]
Q4: I've formed a new stereocenter, resulting in diastereomers. How can I separate them?
A4: Separating diastereomers is a common challenge. Since they have different physical properties, they can be separated by chromatographic techniques without a chiral stationary phase.[4]
-
Flash Chromatography: Careful optimization of your solvent system can often allow for the separation of diastereomers. A shallow gradient and potentially a longer column can improve resolution.
-
Reversed-Phase HPLC/Flash: For polar compounds, reversed-phase chromatography can provide different selectivity compared to normal phase and may resolve the diastereomers.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and diastereomeric separations, often providing faster and better resolution than HPLC.[10][11] Polysaccharide-based chiral stationary phases are particularly effective.[11]
Troubleshooting Purification Workflows
This section provides a systematic approach to resolving common issues encountered during the purification of derivatives of (S)-3-(Boc-amino)pyrrolidine.
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting a primary purification strategy.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for a Neutral Amide Derivative
This protocol is suitable for purifying a neutral amide formed by coupling a carboxylic acid to the secondary amine of (S)-3-(Boc-amino)pyrrolidine.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, try DCM and methanol (MeOH).
-
Goal: Aim for an Rf value of 0.2-0.3 for your product. To combat streaking, add 0.5% triethylamine (TEA) to your chosen eluent.[5]
2. Column Packing (Slurry Method):
-
Choose an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, make a slurry of the silica gel in the initial, least polar eluent (e.g., 90:10 Hexanes:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.
3. Sample Loading (Dry Loading Recommended for Amines):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. Add a thin layer of sand on top to prevent disturbance.[12]
4. Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution). For example, start with 10% EtOAc in hexanes and slowly increase to 30-40% EtOAc.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
5. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard for most organic compounds. |
| Mobile Phase Modifier | 0.5-1% Triethylamine | Neutralizes acidic sites on silica, preventing streaking of the basic pyrrolidine nitrogen.[5] |
| Loading Method | Dry Loading | Prevents dissolution issues at the column head and leads to better separation.[12] |
| Typical Eluent | Hexanes/Ethyl Acetate or DCM/Methanol | Common solvent systems for compounds of varying polarity. |
Protocol 2: Acid-Base Extraction for Removing Acidic/Basic Impurities
This technique is excellent for a preliminary cleanup, especially to remove an unreacted acidic starting material or a basic reagent like DIPEA.
Caption: Workflow for a standard acid-base extraction.
1. Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
2. Basic Wash:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently.
-
Allow the layers to separate and drain the aqueous layer. This step removes unreacted carboxylic acid and neutralizes any acid catalyst.[13]
3. Acidic Wash:
-
To the organic layer remaining in the funnel, add an equal volume of a dilute acid solution (e.g., 1M HCl).
-
Shake and allow the layers to separate. Drain the aqueous layer. This step removes unreacted amines and basic byproducts.
4. Final Wash and Drying:
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 3: Recrystallization for a Solid Derivative
This protocol is ideal for obtaining highly pure crystalline material from a solid crude product.
1. Solvent Selection:
-
The key is to find a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water).
-
For a solvent pair (e.g., EtOAc/Hexanes), dissolve the compound in a minimal amount of the "good" solvent (EtOAc) while hot, and then add the "poor" solvent (Hexanes) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow to cool.[9]
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring.[14]
-
Continue adding the solvent in small portions until the solid just dissolves. Do not add a large excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, which encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
3. Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
References
- 1. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. santaisci.com [santaisci.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
How to prevent racemization of (S)-3-(Boc-amino)pyrrolidine hydrochloride
Starting Research Phase
I've initiated comprehensive Google searches to explore the chemical intricacies of (S)-3 -(Boc-amino)pyrrolidine hydrochloride. I'm focusing on its stability, chiral characteristics, and the potential for racemization mechanisms. I'm aiming to build a solid foundation before diving deeper into specific reaction pathways.
Investigating Chemical Behavior
I'm now expanding my search to include protocols that use this compound, particularly methods emphasizing stereochemical preservation. I'm also researching common pitfalls and the impact of factors like pH and temperature. My focus is on authoritative sources for handling and applying chiral pyrrolidines.
Developing Support Center Structure
I'm now shifting gears towards structuring the technical support center. My focus is on creating an effective and user-friendly guide. First, an FAQ will address common user questions concisely. For complex issues, a troubleshooting section will offer detailed solutions. The scientific reasoning behind each recommendation will be explained, along with actionable insights and step-by-step protocols.
Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with (S)-3-(Boc-amino)pyrrolidine
Welcome to the technical support center for (S)-3-(Boc-amino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during coupling reactions with this versatile chiral building block. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve higher yields and purity.
Part 1: Foundational Troubleshooting & Starting Material Integrity
Before troubleshooting the reaction itself, it's crucial to validate the integrity of your starting materials. Low-quality reagents are a frequent and often overlooked cause of poor reaction outcomes.
Q1: I'm seeing multiple spots on the TLC for my starting (S)-3-(Boc-amino)pyrrolidine. Is this normal?
A1: No, this is a red flag. (S)-3-(Boc-amino)pyrrolidine should ideally appear as a single spot on TLC. Multiple spots may indicate degradation or impurities. The most common issue is the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
-
Causality: The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions.[1][2] Improper storage (e.g., exposure to acidic vapors in a chemical cabinet) or the quality of the solvent can lead to partial deprotection, resulting in the presence of the free diamine.
-
Recommended Action:
-
Purity Check: Confirm the purity of your starting material via LC-MS or NMR.
-
Reprotection if Necessary: If partial deprotection is confirmed, you may need to re-protect the amine using Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3]
-
Procurement: Source the starting material from a reputable supplier and check the certificate of analysis.
-
Q2: My reaction is sluggish, and I suspect the Boc group is being partially cleaved under my reaction conditions. How can I confirm this?
A2: Unintentional deprotection during a reaction is a common problem, especially if acidic byproducts are generated.[4]
-
Causality: For example, in EDC-mediated amide couplings, the HCl salt of EDC is often used. If not adequately neutralized by a base, the reaction medium can become acidic enough to remove the Boc group.[5]
-
Recommended Action:
-
Reaction Monitoring: Use LC-MS to monitor the reaction. Look for a mass corresponding to the deprotected starting material or deprotected product.
-
pH Control: Ensure a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is present in sufficient quantity (typically 2.0 equivalents or more) to neutralize any acidic species.[6]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of the deprotection side reaction.[4]
-
Part 2: Troubleshooting Amide Bond Formation
Amide coupling is one of the most frequent applications for (S)-3-(Boc-amino)pyrrolidine.[7] Low yields in this step can often be traced to steric hindrance, suboptimal activation, or side reactions.
Q3: My standard EDC/HOBt coupling protocol is giving low yields. What is the likely cause and how can I improve it?
A3: While EDC/HOBt is a reliable and cost-effective choice, it can be inefficient for coupling sterically hindered partners.[5][8] The secondary amine of the pyrrolidine ring presents moderate steric bulk, which can slow down the reaction rate.
-
Causality: The EDC reagent activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine. If the amine is sterically hindered, this attack can be slow, allowing the intermediate to undergo side reactions, such as rearranging to an unreactive N-acylurea.[5]
-
Recommended Actions:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium salts like HATU or phosphonium salts like PyBOP are significantly more effective for sterically demanding couplings.[6][9] They form highly reactive activated esters that can overcome the steric barrier more efficiently.[8]
-
Pre-activation: When using HATU, pre-activating the carboxylic acid for 5-15 minutes with HATU and a base before adding the (S)-3-(Boc-amino)pyrrolidine can improve yields.[7]
-
Increase Reaction Time/Temperature: Sterically hindered couplings are slower. Increasing the reaction time (e.g., from 2 hours to overnight) or gently heating the reaction may be necessary, but this should be done cautiously to avoid racemization.[9]
-
Comparative Data: Amide Coupling Reagents
| Coupling Reagent | Relative Reactivity | Key Advantages | Common Issues & Mitigations | Reference |
| EDC/HOBt | Moderate | Cost-effective; water-soluble urea byproduct is easy to remove. | Inefficient for hindered couplings; risk of N-acylurea formation. Mitigation: Use a more potent reagent. | [5][6] |
| HATU | Very High | Rapid kinetics; low racemization; highly effective for hindered substrates. | Can cause guanidinylation of the amine if used in excess. Mitigation: Use a slight excess of the acid relative to HATU. | [6][10][11] |
| PyBOP | High | High efficiency; rapid reactions. | Byproduct removal can sometimes be challenging. | [7][12] |
| COMU | Very High | More efficient and safer than HBTU/HATU; requires only 1 eq. of base. | Relatively newer and may be more expensive. | [11][12] |
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Protocol: High-Efficiency Amide Coupling using HATU
This protocol is recommended for challenging or sterically hindered carboxylic acids.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 15 minutes. A color change may be observed.
-
Coupling: Add a solution of (S)-3-(Boc-amino)pyrrolidine (1.2 equiv) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.[7]
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with 5% LiCl solution (to remove DMF) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]
Part 3: Troubleshooting Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, but reactions with secondary amines like (S)-3-(Boc-amino)pyrrolidine proceed through an iminium ion intermediate, which has its own set of challenges.[13]
Q4: My reductive amination with an aldehyde/ketone and sodium triacetoxyborohydride (STAB) is incomplete. What's going wrong?
A4: Incomplete conversion in reductive amination is often due to issues with iminium ion formation or the activity of the reducing agent.
-
Causality: The reaction requires the formation of an iminium ion from the condensation of the secondary amine and the carbonyl compound. This step is reversible and often acid-catalyzed.[13][14] The reducing agent, STAB, must then selectively reduce the iminium ion in the presence of the starting carbonyl.[15]
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Water can hydrolyze the iminium ion intermediate, shifting the equilibrium back to the starting materials. Use anhydrous solvents (e.g., DCE, THF) and reagents.[15]
-
Acid Catalysis: The reaction is often facilitated by a catalytic amount of acetic acid (typically ~1 equivalent), which promotes iminium ion formation.[16] Without it, the reaction can be very slow.
-
Check Reagent Quality: STAB is moisture-sensitive and its potency can degrade over time.[15] Use a fresh bottle or test the activity of your current batch.
-
Order of Addition: For less reactive ketones, it can be beneficial to pre-mix the ketone, amine, and acetic acid for 30-60 minutes to allow the iminium ion to form before adding the STAB.[13]
-
Comparative Data: Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | Key Advantages | Considerations | Reference |
| NaBH(OAc)₃ (STAB) | High (Iminium > Carbonyl) | Mild, selective, and broadly applicable; does not produce toxic byproducts. | Moisture-sensitive; not compatible with protic solvents like methanol. | [15][17][18] |
| NaBH₃CN | High (Iminium > Carbonyl) | Effective and selective. | Highly toxic (releases HCN under acidic conditions); requires careful handling and workup. | [16][19] |
| NaBH₄ | Low (Reduces both) | Inexpensive and powerful. | Generally not selective enough for one-pot reductive amination; will reduce the starting carbonyl. | [19] |
Reductive Amination Decision Diagram
Caption: Decision workflow for reductive amination conditions.
Part 4: Troubleshooting N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds with aryl halides.[20] Success with a moderately hindered amine like (S)-3-(Boc-amino)pyrrolidine often depends on the choice of ligand and base.
Q5: I am attempting a Buchwald-Hartwig coupling with an aryl bromide, but I'm getting low conversion and decomposition of my starting materials.
A5: Low yields in Buchwald-Hartwig aminations are typically due to an inefficient catalyst system (ligand/precatalyst) or suboptimal base selection for the specific substrates.
-
Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[21] Sterically hindered amines require bulky, electron-rich phosphine ligands to promote the reductive elimination step, which is often rate-limiting. The choice of base is also critical; it must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions.
-
Recommended Actions:
-
Ligand Selection: For moderately hindered secondary amines, biarylphosphine ligands such as RuPhos, XPhos, or the use of cataCXium A are often effective.[22] These bulky ligands facilitate the crucial C-N bond-forming reductive elimination step.
-
Base Selection: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong, non-nucleophilic bases. For sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) might be necessary, though this may require higher temperatures.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are standard solvents. Ensure they are properly degassed to prevent oxidation of the Pd(0) catalyst.[23]
-
Catalyst Precursor: Using a pre-formed Pd-ligand complex (precatalyst) can often give more reproducible results than generating the active catalyst in situ.
-
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Diastereoselectivity in Reactions with (S)-3-(Boc-amino)pyrrolidine
Welcome to the technical support center for (S)-3-(Boc-amino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for controlling stereochemistry in your synthetic endeavors. As Senior Application Scientists, we have structured this guide to move from fundamental principles to specific, field-tested troubleshooting advice.
Introduction: The Role of (S)-3-(Boc-amino)pyrrolidine in Asymmetric Synthesis
(S)-3-(Boc-amino)pyrrolidine is a highly valuable chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its rigid five-membered ring and the defined stereocenter at the C3 position make it an exceptional scaffold for introducing chirality into target molecules. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and functionalization, making it a versatile intermediate for creating complex, enantiomerically pure compounds.[1] A primary application of this molecule is to act as a chiral director, influencing the stereochemical outcome of reactions at other positions on the pyrrolidine ring or on appended functional groups. Mastering the factors that control this diastereoselectivity is paramount to its successful application.
Frequently Asked Questions (FAQs)
Q1: What makes (S)-3-(Boc-amino)pyrrolidine a useful chiral building block? (S)-3-(Boc-amino)pyrrolidine (CAS 122536-76-9) is a bifunctional molecule with a protected amine and a pyrrolidine ring.[1] Its utility stems from:
-
Pre-existing Stereocenter: The chiral center at the C3 position serves as an anchor to direct the stereochemistry of new functional groups.
-
Rigid Scaffold: The pyrrolidine ring has a relatively fixed conformation, which enhances the predictability of stereochemical outcomes.
-
Versatile Functionality: The secondary amine of the pyrrolidine ring and the primary amine (after deprotection of the Boc group) offer multiple points for chemical modification.[1]
Q2: How does the stereocenter in (S)-3-(Boc-amino)pyrrolidine influence diastereoselectivity? The existing stereocenter at the C3 position primarily exerts its influence through steric hindrance.[3] The bulky Boc-amino group effectively blocks one face of the pyrrolidine ring, compelling incoming reagents to approach from the less hindered face. This steric directing effect is fundamental to achieving high diastereoselectivity. The precise outcome also depends on the conformation of the transition state, which can be influenced by solvents, reagents, and temperature.[3]
Q3: What are the common types of reactions where diastereoselectivity is a key consideration? Diastereoselectivity is critical in numerous reactions involving derivatives of (S)-3-(Boc-amino)pyrrolidine, including:
-
Alkylation Reactions: Introducing substituents at the C2 or C5 positions.[]
-
Nucleophilic Additions: Adding nucleophiles to imines or carbonyl groups attached to the pyrrolidine nitrogen.[5]
-
Cycloaddition Reactions: Such as [3+2] cycloadditions to construct more complex heterocyclic systems where the pyrrolidine's stereochemistry directs the formation of new stereocenters.[6][7][8]
-
Reductive Aminations: Creating a new stereocenter by reacting a ketone or aldehyde with the pyrrolidine nitrogen, followed by reduction.[3]
Q4: What analytical techniques are best for determining the diastereomeric ratio (d.r.)? The most common and reliable methods for determining the d.r. are:
-
¹H NMR Spectroscopy: Often, the signals for protons adjacent to the newly formed stereocenter will be distinct for each diastereomer, allowing for integration and ratio calculation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying diastereomers.
-
Gas Chromatography (GC): Can be used if the products are sufficiently volatile.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when aiming for high diastereoselectivity.
Problem 1: Low Diastereomeric Ratio (d.r.)
A low d.r. is one of the most common issues, indicating that the energy difference between the two diastereomeric transition states is insufficient.
Causality & Solution Workflow
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective first step. Reducing the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) can amplify the small energy differences between the diastereomeric transition states, often leading to a significant improvement in selectivity.[3]
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry.
-
Non-coordinating solvents (e.g., toluene, hexanes) can enhance the influence of steric effects.
-
Coordinating solvents (e.g., THF, Et₂O) can solvate metal catalysts or reagents, altering their effective size and reactivity.
-
-
Modify the Reagent or Catalyst: The steric bulk of your reagent can be a powerful tool.
-
Lewis Acids: In Lewis acid-catalyzed reactions, switching to a bulkier acid (e.g., from TiCl₄ to Yb(OTf)₃) can enhance facial discrimination.[9][10]
-
Reducing Agents: In reductions, the steric bulk of the hydride source (e.g., switching from NaBH₄ to L-Selectride®) can dramatically influence which face of a carbonyl or imine is attacked.
-
-
Modify the Substrate: While the (S)-3-(Boc-amino)pyrrolidine core is fixed, other parts of the molecule can sometimes be modified. For instance, changing a protecting group on another part of the molecule to a bulkier or more rigid group can alter the conformational preference and improve diastereoselectivity.[3]
Problem 2: Unexpected Diastereomer is the Major Product
Receiving the opposite diastereomer from what steric models predict suggests a more complex interaction is controlling the reaction.
-
Possible Cause: Chelation Control: If your substrate contains a nearby Lewis basic group (e.g., an ester, ether, or protected amine) in addition to the reacting center, a metal-based reagent or catalyst can coordinate to both sites. This creates a rigid cyclic transition state that may override simple steric hindrance and favor attack from the otherwise more hindered face.
-
Solution: To disrupt chelation, switch to a non-coordinating solvent or use a non-metallic reagent if possible. Conversely, if you want to promote chelation, use a chelating metal (like Mg²⁺ or Zn²⁺) and a less polar solvent.
-
-
Possible Cause: Epimerization: The initially formed desired product might be unstable under the reaction or workup conditions and epimerize to the more thermodynamically stable (but undesired) diastereomer.[8]
-
Solution: Monitor the reaction by TLC or LC-MS over time. If the d.r. degrades, the reaction may need to be run for a shorter time or at a lower temperature. Also, consider using a milder workup procedure (e.g., avoiding strong acids or bases).
-
Key Factors Influencing Diastereoselectivity
The interplay of several factors determines the final stereochemical outcome. Understanding these allows for a more rational approach to reaction design and optimization.
Caption: Key factors influencing the diastereoselectivity of a reaction.
Data Summary: Effect of Conditions on Diastereomeric Ratio
The following table provides literature-derived examples of how reaction parameters can influence diastereoselectivity in pyrrolidine synthesis.
| Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Multicomponent Coupling | TiCl₄ | CH₂Cl₂ | -78 to 23 | >99:1 | --INVALID-LINK--[11] |
| Multicomponent Coupling | TiCl₄ (with Allyltributylstannane) | CH₂Cl₂ | -78 to 23 | 99:1 | --INVALID-LINK--[11] |
| Multicomponent Coupling | TiCl₄ (with Triethylsilane) | CH₂Cl₂ | -78 to 23 | 90:10 | --INVALID-LINK--[11] |
| 1,3-Dipolar Cycloaddition | Ag₂CO₃ | Toluene | 80 | >95:5 | --INVALID-LINK-- |
| Aminooxygenation | Cu(TFA)₂ | CH₃CN | 25 | >20:1 (cis) | --INVALID-LINK--[12] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Nucleophilic Substitution
This protocol describes a general method for the reaction of (S)-3-(Boc-amino)pyrrolidine with a chiral electrophile, where the pyrrolidine acts as a nucleophile and its stereocenter directs the formation of a new stereocenter.
Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Pyrrolidine Compound Purification
Welcome to the technical support center for the purification of pyrrolidine-containing compounds. As a scaffold prevalent in natural products, pharmaceuticals, and catalysts, the pyrrolidine ring's unique properties present specific challenges during chromatographic purification.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot issues logically and develop robust, reproducible purification methods.
Frequently Asked Questions (FAQs)
Section 1: The Core Challenge - Basicity and the Stationary Phase
Question: Why do my pyrrolidine compounds show severe peak tailing or get stuck on a standard silica gel column?
Answer: This is the most common issue encountered and stems from the fundamental chemical properties of both your compound and the stationary phase. Pyrrolidine is a cyclic secondary amine, making it a basic compound with a pKa of its conjugate acid around 11.3.[1][3] Standard silica gel is characterized by a surface covered in silanol groups (Si-OH), which are weakly acidic.
This acid-base interaction leads to strong, often irreversible, binding of the basic nitrogen atom of your pyrrolidine to the acidic silanol groups.[4][5] This causes several problems:
-
Peak Tailing: Instead of a sharp, symmetrical peak, the compound slowly bleeds from the column, creating a "tail". This occurs because the interaction sites have varying strengths, leading to a non-uniform elution process.[6]
-
Irreversible Adsorption: In severe cases, the compound binds so strongly that it does not elute at all, resulting in low or no recovery.[7]
-
On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.[8]
Below is a diagram illustrating this problematic interaction.
Caption: The problematic interaction between basic pyrrolidines and acidic silica.
Question: What are the best stationary phase alternatives to standard silica for purifying pyrrolidines?
Answer: To avoid the issues caused by acidic silica, you have three primary strategies: deactivate the silica, use a chemically modified (basic) stationary phase, or switch to a different chromatographic mode.
-
Amine-Functionalized Silica (NH2-Silica): This is often the best choice.[4] These columns have aminopropyl groups bonded to the silica surface, which effectively mask the acidic silanol groups.[9] This creates a weakly basic environment that prevents strong interactions with basic analytes, leading to improved peak shape and recovery.[4][5] It often allows for the use of simpler, neutral solvent systems like hexane/ethyl acetate.[5]
-
Deactivated Silica Gel: You can "passivate" standard silica gel by pre-treating it. This is a cost-effective solution if you do not have access to specialty columns. The most common method is to flush the packed column with your initial mobile phase containing a small amount (0.5-2%) of a basic additive like triethylamine (TEA) or ammonium hydroxide before loading your sample.[8]
-
Basic Alumina: Alumina is a basic stationary phase and can be an effective alternative for purifying basic compounds like pyrrolidines.[5] It is available in different activity grades (I, II, III), with Grade I being the most active (least water content).
-
Reversed-Phase (C18) Silica: For more polar pyrrolidine derivatives, reversed-phase chromatography is an excellent option. By using a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate or a small amount of TEA, pH > 8), the pyrrolidine remains in its neutral, free-base form.[5] This increases its hydrophobicity, leading to better retention and separation on a non-polar C18 column.[10]
The following workflow can help you decide on the appropriate stationary phase.
Caption: Decision workflow for selecting the right stationary phase.
Section 2: Mobile Phase Optimization
Question: How do basic additives like triethylamine (TEA) work, and when should I use them?
Answer: Triethylamine (TEA) is a "silanol suppressor".[11] As a volatile organic base, it is added to the mobile phase (typically 0.1-2% v/v) to improve the chromatography of basic compounds on silica gel.[8][12]
Mechanism of Action: TEA acts as a competing base. It is smaller and more mobile than your target pyrrolidine compound. It flows through the column and occupies the acidic silanol sites, effectively "masking" them.[11] When your pyrrolidine compound travels down the column, it encounters fewer free acidic sites to bind with, allowing it to move more freely and elute with a symmetrical peak shape.
When to Use TEA:
-
You observe peak tailing or streaking during your initial TLC analysis.
-
You are using standard silica gel and want to prevent issues before they arise.
-
Your compound recovery from a test column is low.
Caution: TEA can sometimes alter the properties of the column, and it may be prudent to dedicate a specific column for use with amine additives.[13] Always ensure your TEA is high purity, as impurities can interfere with detection.
Question: My compound is very polar and won't move off the baseline even with 100% ethyl acetate. What should I do?
Answer: This is a common problem when dealing with pyrrolidines that have additional polar functional groups (e.g., hydroxyls, carboxyls). Here’s a prioritized approach:
-
Add a More Polar Solvent: Switch to a more polar mobile phase. A common and highly effective system is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[4][14] Start with a low percentage of MeOH (e.g., 99:1 DCM:MeOH) and gradually increase the methanol content.
-
Incorporate a Basic Additive: Even with DCM/MeOH, the basicity of your pyrrolidine can still cause issues. Add 0.5-1% of ammonium hydroxide or triethylamine to your methanol stock before preparing the mobile phase.[4][12] A classic eluent system for highly polar amines is DCM/MeOH/NH4OH.
-
Consider Reversed-Phase: As mentioned earlier, this is often the best solution for very polar compounds. The compound will be more retained on a C18 column, and you can elute it with a gradient of water/acetonitrile or water/methanol (with appropriate pH control).[5][10]
-
Try Dry Loading: If your compound is poorly soluble in the column eluent, it can lead to broad bands and poor separation.[15] Dissolving your crude material in a strong solvent (like DCM or MeOH), adsorbing it onto a small amount of silica gel, evaporating the solvent to get a dry, free-flowing powder, and loading this powder onto the column can significantly improve resolution.[15]
Section 3: Special Cases
Question: I need to separate enantiomers of a chiral pyrrolidine. How does this differ from standard chromatography?
Answer: Separating enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).[16][17] Enantiomers have identical physical properties (solubility, polarity) and will not separate on a standard (achiral) column. A CSP creates transient, diastereomeric complexes with the enantiomers, which have different energies and stabilities, leading to different retention times.
Key Considerations for Chiral Separations:
-
Stationary Phase is Key: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds, including pyrrolidine derivatives.[18][19][20]
-
Technique Matters: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the preferred techniques for chiral separations due to their high efficiency.[16][18]
-
Method Development: Chiral method development is often empirical. You may need to screen several different CSPs and mobile phases to find the optimal conditions for your specific compound.[21]
| Parameter | Standard Chromatography | Chiral Chromatography |
| Goal | Separate compounds with different chemical structures or polarities. | Separate enantiomers (mirror images) of the same compound. |
| Stationary Phase | Achiral (e.g., Silica, Alumina, C18). | Chiral (CSP), e.g., polysaccharide-based.[17] |
| Mechanism | Differences in polarity, size, etc. | Formation of transient diastereomeric complexes.[17] |
| Common Technique | Flash Chromatography, HPLC. | HPLC, SFC.[18] |
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Streaking on TLC Plate | Strong acid-base interaction between the basic pyrrolidine and acidic silica.[4] | 1. Re-spot the TLC plate on an amine-functionalized TLC plate.[9]2. Add 0.5-1% triethylamine or ammonium hydroxide to the developing solvent.[12] |
| Compound Won't Elute (Stuck on Column) | Irreversible adsorption to acidic silanol sites.[7] | 1. "Shock" the column with a highly polar, basic eluent (e.g., 80:18:2 DCM:MeOH:NH4OH) to recover the material.[4]2. For the next attempt, use an amine-functionalized column or deactivate the silica first.[5][8] |
| Symmetrical Spot on TLC, but Tailing on the Column | Column overload; too much sample was loaded for the column size. | 1. Reduce the sample load (typically 1-5% of the silica gel mass).2. Ensure the sample is loaded in a very narrow band using a minimal amount of solvent. Consider dry loading.[15] |
| No Separation Between Product and Impurity | The chosen mobile phase does not have the right selectivity for the compounds. | 1. Change the solvent system. Try different solvent combinations (e.g., switch from Hexane/EtOAc to DCM/MeOH).[22][23]2. Run a gradient elution, starting with a low polarity and slowly increasing it. This sharpens peaks and can resolve closely eluting compounds.[22][24] |
| Low Mass Recovery After Column | Compound is irreversibly adsorbed OR is highly volatile and was lost during solvent evaporation. | 1. Address adsorption issues using the methods above.2. If the compound is volatile, use care during fraction concentration (e.g., use lower temperatures on the rotary evaporator, avoid high vacuum). |
Key Experimental Protocols
Protocol 1: Deactivating a Standard Silica Gel Column with Triethylamine
This protocol is a cost-effective method to improve the purification of basic compounds on standard silica gel.
-
Prepare the Slurry: In a beaker, mix your silica gel with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to this slurry to a final concentration of 1% (v/v).
-
Pack the Column: Pack the column with the silica slurry as you normally would.
-
Equilibrate/Deactivate: Run at least 2-3 column volumes of your initial mobile phase containing 1% TEA through the packed column.[8] This ensures the silanol groups are fully passivated. Discard the eluent that comes through.
-
Switch to Final Mobile Phase: Switch your mobile phase to the desired eluent for the separation (this can be the same one with 1% TEA, or a different system without TEA if the deactivation is sufficient).
-
Load and Run: Load your sample (preferably dry-loaded or in a minimum volume of solvent) and run the chromatography as planned.
Protocol 2: Method Development on an Amine-Functionalized Column
This is the recommended approach for consistent, trouble-free purification of pyrrolidines.[4][5]
-
TLC Analysis: Use amine-functionalized TLC plates to develop your solvent system.[9] These plates will accurately predict the behavior on the corresponding column. Test various ratios of common neutral solvents (e.g., Hexane/Ethyl Acetate, DCM/Toluene).
-
Select Solvent System: Choose a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation.
-
Column Equilibration: Pack the amine-functionalized column and equilibrate with 2-3 column volumes of your chosen initial mobile phase. No basic additives are needed.[9]
-
Load Sample: Load the sample onto the column. Dry loading is highly recommended for best results.[15]
-
Elute and Collect: Run the column using either an isocratic or gradient elution based on your TLC analysis. The separation should proceed with sharp peaks and good recovery.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. epruibiotech.com [epruibiotech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. agilent.com [agilent.com]
- 11. welch-us.com [welch-us.com]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 18. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sfera.unife.it [sfera.unife.it]
- 21. Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 23. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 24. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-3-(Boc-amino)pyrrolidine Hydrochloride
Introduction: (S)-3-(Boc-amino)pyrrolidine hydrochloride is a crucial chiral building block in modern medicinal chemistry, forming the structural core of numerous pharmaceutical agents. Its stereochemical purity and accurate quantification are not merely matters of quality control; they are fundamental to ensuring the safety and efficacy of the final drug product. An analytical method that is not rigorously validated is a liability, capable of generating data that is misleading at best and dangerous at worst.
This guide provides an in-depth comparison of analytical validation strategies for this compound, grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3] We will dissect the "why" behind the "how," offering not just protocols but a logical framework for developing a self-validating analytical system. The focus will be on the industry-standard technique, High-Performance Liquid Chromatography (HPLC), comparing its application for two distinct but equally critical purposes: quantifying the main component (assay) and determining its enantiomeric purity.
The Analytical Challenge: Assay vs. Enantiomeric Purity
The analysis of a chiral intermediate like this compound presents two primary objectives:
-
Assay (Quantification): To determine the precise amount of the compound in a given sample. This requires a method that is accurate, precise, and specific to the analyte, separating it from process impurities and degradation products.
-
Enantiomeric Purity: To quantify the presence of the undesired (R)-enantiomer. As different enantiomers can have vastly different pharmacological or toxicological profiles, this is a critical safety parameter.[4] The method must be highly selective to resolve these mirror-image isomers.[4]
High-Performance Liquid Chromatography (HPLC) is the gold standard for both tasks due to its high resolution, sensitivity, and robustness.[4] However, the chromatographic approach for each objective is fundamentally different.
-
For Assay: A Reverse-Phase (RP-HPLC) method using an achiral stationary phase (like C18) is the workhorse. Separation is based on polarity.
-
For Enantiomeric Purity: A Chiral HPLC method is required. This utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, enabling their separation.[4] Polysaccharide-based CSPs are particularly versatile for this purpose.[4]
The Foundation of Trust: Validation According to ICH Q2(R1)
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] For both assay and enantiomeric purity methods, the following performance characteristics must be rigorously evaluated as stipulated by ICH Q2(R1) and USP <1225>.[1][2][3][6]
| Validation Parameter | Purpose |
| Specificity / Selectivity | To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from impurities, degradants, or the undesired enantiomer. |
| Linearity & Range | To establish a direct, proportional relationship between the analyte concentration and the method's response over a defined range. |
| Accuracy | To determine the closeness of the test results to the true value. Typically assessed by spiking a placebo or sample with known amounts of the analyte. |
| Precision | To measure the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be determined with acceptable precision and accuracy. This is a critical parameter for the undesired enantiomer. |
| Robustness | To demonstrate the method's reliability with respect to deliberate, minor variations in method parameters (e.g., pH, flow rate, column temperature). |
Experimental Design & Comparative Data
Here, we present validated protocols for the two distinct HPLC methods. The data provided in the tables are representative of a successful validation, designed to meet typical regulatory expectations.
Method 1: Assay by Reverse-Phase HPLC with UV Detection
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like Boc-protected amines based on hydrophobicity.[7][8]
-
Mobile Phase: An acetonitrile/water gradient is standard for RP-HPLC. The addition of a small amount of trifluoroacetic acid (TFA) serves two purposes: it protonates residual silanols on the stationary phase to improve peak shape for the basic pyrrolidine moiety and provides a counter-ion.[9]
-
Detection: The tert-butoxycarbonyl (Boc) group provides a weak chromophore, allowing for UV detection at low wavelengths, typically around 210 nm.
Detailed Experimental Protocol: RP-HPLC Assay
-
HPLC System: Standard HPLC with UV Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of (S)-3-(Boc-amino)pyrrolidine HCl at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile. Create calibration standards by diluting this stock.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a target concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Table 1: Summary of Validation Data for RP-HPLC Assay Method
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of target conc. | 0.4 - 0.6 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% |
| Specificity | No interference at analyte Rt | Passed |
| LOQ | S/N ≥ 10 | 5 µg/mL |
Method 2: Enantiomeric Purity by Chiral HPLC with UV Detection
Causality Behind Experimental Choices:
-
Column: A polysaccharide-based Chiral Stationary Phase (CSP), such as one derived from cellulose or amylose, is selected.[4][10] These CSPs are known for their broad applicability in separating chiral amines and their derivatives.[4][11]
-
Mobile Phase: Normal-phase chromatography (e.g., hexane/alcohol) is often the first choice for chiral separations on polysaccharide CSPs. The addition of a basic modifier, like diethylamine (DEA) or triethylamine (TEA), is crucial.[12] It dramatically improves peak shape by competing with the basic analyte for active sites on the silica support, preventing tailing.[12]
-
Resolution: The primary goal is to achieve baseline separation between the (S) and (R) enantiomers, defined as a resolution (Rs) value greater than 1.5.[4]
Detailed Experimental Protocol: Chiral HPLC
-
HPLC System: Standard HPLC with UV Detector
-
Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a solution of the racemic compound at 0.5 mg/mL in the mobile phase to confirm peak identification and resolution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Table 2: Summary of Validation Data for Chiral HPLC Purity Method
| Parameter | Acceptance Criteria | Result |
| Resolution (Rs) between enantiomers | ≥ 1.5 | 2.1 |
| Specificity | (S)-enantiomer peak is pure | Passed |
| LOD of (R)-enantiomer | S/N ≥ 3 | 0.05% |
| LOQ of (R)-enantiomer | S/N ≥ 10; Precision ≤ 20% RSD | 0.15% (RSD = 8.5%) |
| Linearity of (R)-enantiomer (R²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery of (R)-enantiomer) | 80 - 120% | 95.7 - 104.5% |
| Precision of (R)-enantiomer (%RSD) | ≤ 15% at specification limit | 6.2% |
Visualization of Key Workflows
To better illustrate the logic behind these processes, the following diagrams outline the overarching validation strategy and the specific decision-making process for chiral method development.
Caption: High-level workflow for analytical method validation.
Caption: Decision logic for chiral HPLC method development.
Conclusion and Comparative Analysis
This guide demonstrates that while both assay and enantiomeric purity analyses for this compound utilize HPLC, they are distinct applications requiring tailored validation strategies.
-
The RP-HPLC assay method is designed for robust quantification. Its validation focuses on accuracy and precision over a defined range around the target concentration.
-
The Chiral HPLC purity method is a high-selectivity technique. Its validation is critically focused on the resolution between enantiomers and the ability to accurately and precisely quantify the trace-level (R)-enantiomer (i.e., a low LOQ).
For the researcher and drug development professional, the choice is not between which method is "better," but which method is "fit for purpose." A validated assay ensures the correct dose, while a validated chiral method ensures the correct, and safe, stereoisomer is administered. Rigorous adherence to the principles outlined by ICH and USP is the only way to generate analytical data that is reliable, defensible, and ultimately, protective of patient safety.
References
- 1. uspbpep.com [uspbpep.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Quaternary Amines by Reverse-Phase Mechanism | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Protecting 3-Aminopyrrolidine: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the 3-aminopyrrolidine scaffold is a privileged structural motif, integral to a wide array of biologically active molecules.[1][2] Its inherent chirality and the presence of two distinct amine functionalities—a primary amine at the 3-position and a secondary amine within the pyrrolidine ring—offer rich opportunities for molecular diversification. However, this dual reactivity necessitates a carefully considered protection strategy to achieve regioselectivity and ensure the success of multi-step synthetic campaigns. This guide provides an in-depth comparative analysis of the most common protecting groups for the 3-amino group of 3-aminopyrrolidine, offering experimental insights and data to inform your synthetic strategy.
The Imperative of Orthogonal Protection
The presence of two nucleophilic nitrogen atoms in 3-aminopyrrolidine presents a classic challenge in selective functionalization. An orthogonal protection strategy is therefore paramount, employing protecting groups that can be removed under distinct conditions without affecting each other.[3][4][5] This allows for the sequential modification of the primary and secondary amines, unlocking the full synthetic potential of the 3-aminopyrrolidine core. This guide will focus on the protection of the more reactive primary amino group, a critical first step in many synthetic routes.
A Comparative Analysis of Key Protecting Groups
The choice of a protecting group is dictated by the overall synthetic plan, including the stability of the substrate to various reaction conditions and the desired deprotection method. The most widely employed protecting groups for the 3-amino function are the carbamates: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its lability under acidic conditions.[6][7]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.[6]
-
Stability: The Boc group is robust and stable to a wide range of non-acidic conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[6][8] This stability profile makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[6][7]
-
Deprotection: Cleavage of the Boc group is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[6] The deprotection mechanism proceeds through the formation of a stable tert-butyl cation.[4] While generally stable to bases, the Boc group can be cleaved under harsh basic conditions.[8]
Benzyloxycarbonyl (Cbz) Group
The Cbz group, a classic in peptide chemistry, offers a distinct set of stability and deprotection characteristics.[9][10]
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[10][11]
-
Stability: Cbz-protected amines are stable to both acidic and basic conditions, providing a high degree of robustness in many synthetic transformations.[9][11]
-
Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[10][12] This exceptionally mild deprotection method is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[9] Strong acids like HBr in acetic acid can also be used for Cbz cleavage.[9][11]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice in solid-phase peptide synthesis (SPPS) due to its unique base-lability.[13][14]
-
Introduction: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under basic conditions.[14]
-
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to Boc and Cbz groups, respectively.[14][15]
-
Deprotection: The Fmoc group is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in dimethylformamide (DMF).[12][13][16] The deprotection occurs via a β-elimination mechanism.[13]
Quantitative Data Comparison
The following table summarizes the typical reaction conditions and yields for the protection and deprotection of the 3-amino group of 3-aminopyrrolidine with Boc, Cbz, and Fmoc groups.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Conditions | Reference(s) |
| Boc | (Boc)₂O, Triethylamine, THF, rt, 2h | ~98% | TFA in DCM or 4M HCl in dioxane | [3] |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C, 20h | ~90% | H₂, Pd/C, Methanol | [3] |
| Fmoc | Fmoc-OSu, Na₂CO₃, Dioxane/H₂O, rt | High | 20% Piperidine in DMF | [3] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the protection and deprotection of 3-aminopyrrolidine.
Protocol 1: Boc Protection of (R)-3-Aminopyrrolidine[4]
-
To a solution of (R)-3-aminopyrrolidine (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture under an argon atmosphere at room temperature for 2 hours.
-
Remove the THF under vacuum.
-
Dissolve the resulting oil in ethyl acetate and wash with 1M NaOH.
-
Wash the organic layer with water (3 x).
-
Collect the organic layer, dry with MgSO₄, and concentrate under vacuum.
-
Purify the crude product by flash chromatography to obtain the Boc-protected product.
Protocol 2: Cbz Protection of an Amine[4]
-
Dissolve the amine (1.0 eq) in a 2:1 mixture of THF/H₂O.
-
Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.5 eq) at 0 °C.
-
Stir the solution for 20 hours at the same temperature.
-
Dilute the reaction mixture with H₂O and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected amine.
Protocol 3: General Fmoc Deprotection[4]
-
Treat the Fmoc-protected substrate with a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.
-
For solid-phase synthesis, a two-step deprotection is common: a 2-minute treatment followed by a second 5-10 minute treatment with a fresh deprotection solution.
-
After completion, remove the deprotection solution and wash the product thoroughly with DMF.
Visualizing the Workflow: Protection and Deprotection Strategies
The following diagrams illustrate the general workflows for the protection and deprotection of the 3-amino group of 3-aminopyrrolidine, highlighting the orthogonal nature of these protecting groups.
Caption: General protection strategies for 3-aminopyrrolidine.
Caption: Orthogonal deprotection strategies for protected 3-aminopyrrolidine.
Conclusion
The selection of an appropriate protecting group for 3-aminopyrrolidine is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages in terms of stability and deprotection conditions. A thorough understanding of their respective properties, as outlined in this guide, empowers the synthetic chemist to devise robust and elegant strategies for the construction of complex molecules. The principles of orthogonality are key to unlocking the full potential of the versatile 3-aminopyrrolidine scaffold in the pursuit of novel therapeutics and advanced materials.
References
- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
A Researcher's Guide to Chiral 3-Aminopyrrolidine Building Blocks: Alternatives and Comparative Analysis
The chiral 3-aminopyrrolidine scaffold is a privileged motif in modern medicinal chemistry, celebrated for its prevalence in FDA-approved pharmaceuticals and its ability to impart favorable pharmacokinetic properties.[1][2] Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, making it an invaluable tool for optimizing ligand-target interactions. The workhorse of this class, (S)-3-(Boc-amino)pyrrolidine hydrochloride, provides a stable, readily functionalizable starting point for complex syntheses.[3][]
However, reliance on a single building block can stifle innovation and lead to suboptimal synthetic routes. Strategic drug design often necessitates exploration beyond the benchmark, demanding alternatives that offer orthogonal reactivity, diverse stereochemistry, or different physicochemical properties. This guide provides a comparative analysis of viable alternatives to this compound, offering field-proven insights and experimental data to inform the selection of the most appropriate building block for your specific research and development needs.
The Benchmark: this compound
The widespread use of this compound stems from the robust and predictable chemistry of the tert-Butoxycarbonyl (Boc) protecting group. The Boc group is stable under a wide range of nucleophilic and basic conditions, yet it is easily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5][6] This stability profile allows for selective manipulation of other functional groups within a molecule before revealing the key 3-amino moiety for subsequent coupling reactions. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.
A typical workflow involving this building block is straightforward, as illustrated below.
Caption: Standard workflow for utilizing (S)-3-(Boc-amino)pyrrolidine.
Part 1: Orthogonal Protection Strategies
The primary driver for seeking alternatives often lies in the need for orthogonal deprotection strategies, where one protecting group can be removed without affecting another.[7][8] This is critical in multi-step syntheses of complex molecules like peptides or decorated heterocycles.[5]
| Protecting Group | Abbreviation | Common Reagent | Deprotection Conditions | Key Advantages & Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl)[6] | Advantages: High stability to bases and nucleophiles. Clean deprotection byproducts (isobutene, CO₂). Considerations: Acid-labile, not suitable for substrates with other acid-sensitive groups. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[5][8] | Advantages: Truly orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[8] Can impart crystallinity, aiding purification.[8] Considerations: Not suitable for molecules with reducible groups (alkenes, alkynes, some heterocycles). Catalyst poisoning can be an issue. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[5][7] | Advantages: Orthogonal to both Boc and Cbz. Deprotection is fast and occurs under mild conditions. Considerations: Base-labile, not suitable for substrates with other base-sensitive groups (e.g., esters). |
Expert Insight: The choice between Boc, Cbz, and Fmoc is a foundational decision in synthetic strategy. Cbz protection is particularly valuable in solution-phase synthesis where its orthogonality to acid/base labile groups is paramount.[8] For instance, a molecule bearing both a Boc-protected and a Cbz-protected amine allows for selective deprotection and functionalization of either site, a powerful tool for building complex scaffolds.
Part 2: Exploring Stereochemical Space
Limiting a discovery program to a single enantiomer ignores the profound impact that stereochemistry has on biological activity. The enantiomer, (R)-3-(Boc-amino)pyrrolidine, and various diastereomers provide crucial tools for probing structure-activity relationships (SAR).
-
(R)-3-(Boc-amino)pyrrolidine: The direct enantiomeric counterpart is essential for determining if the biological target has a specific stereochemical preference.[9] In many cases, one enantiomer is highly active while the other is inactive or exhibits off-target effects.[10] Its applications are widespread in creating agents for neurological disorders and antibacterial research.[9][11]
-
Disubstituted Pyrrolidines: Introducing a second substituent on the pyrrolidine ring, such as a hydroxyl or fluoro group, creates diastereomers that offer more nuanced control over the molecule's conformation and polarity. These building blocks, such as (3S,4S)-4-aminopyrrolidine-3-ol derivatives, are critical for creating molecules with enhanced target selectivity.[2] The synthesis of these more complex scaffolds often starts from chiral pool materials like pyroglutamic acid or involves asymmetric catalysis.[1][12]
Caption: Decision logic for selecting a chiral pyrrolidine building block.
Part 3: Alternative Salts and Unprotected Forms
While the hydrochloride salt is common, other counter-ions or the free base can be advantageous.
-
(S)-Pyrrolidin-3-amine Dihydrochloride: Using the unprotected amine can be a cost-effective and atom-economical approach if the intended reaction is selective for the secondary amine of the pyrrolidine ring or if the primary amine is the first site to be functionalized.[13] However, its high reactivity can lead to selectivity issues in molecules with multiple nucleophilic sites.
-
Trifluoroacetate (TFA) vs. Hydrochloride (HCl) Salts: TFA salts are often the direct result of HPLC purification.[14] While convenient, residual TFA can be toxic in cell-based assays.[15] HCl salts are generally preferred for biological applications. Acetate salts are another biocompatible option, often providing good lyophilization properties.[14][15] The choice of salt can impact stability, solubility, and handling characteristics.[15][16]
Experimental Protocols & Data
To provide a practical context, we present a representative protocol for the N-alkylation of a deprotected 3-aminopyrrolidine, a common step following the use of these building blocks.
Protocol: Reductive Amination of (S)-Pyrrolidin-3-amine with a Ketone
This protocol describes the coupling of the unprotected chiral amine with a generic ketone (e.g., cyclohexanone) to form a secondary amine. This method is widely applicable and avoids the over-alkylation issues sometimes seen with alkyl halides.[17]
Materials:
-
(S)-Pyrrolidin-3-amine dihydrochloride
-
Cyclohexanone (or other ketone/aldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: To a solution of (S)-pyrrolidin-3-amine dihydrochloride (1.0 eq) in DCE (0.2 M), add DIPEA (2.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Imine Formation: Add cyclohexanone (1.1 eq) to the solution. Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the corresponding iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of carbonyls. Its use avoids the harsher conditions and side reactions associated with reagents like sodium borohydride.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-substituted-(S)-pyrrolidin-3-amine.
Expected Results: This procedure typically affords the desired product in good to excellent yields (70-95%), depending on the specific ketone or aldehyde used.
Conclusion
The selection of a chiral building block is a critical decision that influences the entire synthetic strategy and the ultimate properties of the target molecule. While this compound remains an excellent and reliable starting point, a thorough understanding of the available alternatives is essential for the modern medicinal chemist. By considering orthogonal protecting groups like Cbz and Fmoc, exploring the full range of stereoisomers, and making informed choices about salt forms, researchers can unlock new synthetic possibilities, streamline complex syntheses, and more effectively probe the intricate relationship between molecular structure and biological function.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 15. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 16. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Chiral Advantage: A Comparative Efficacy Analysis of Drugs Synthesized with (S)-3-(Boc-amino)pyrrolidine
In the landscape of modern drug discovery, the strategic selection of chiral building blocks is a critical determinant of therapeutic success. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its ability to explore three-dimensional space, introduce stereochemical complexity, and favorably influence physicochemical properties.[1][2] Among the vast array of pyrrolidine-based synthons, (S)-3-(Boc-amino)pyrrolidine has emerged as a particularly valuable intermediate, enabling the synthesis of potent and selective modulators of diverse biological targets.[3][4] Its rigid, chiral framework allows for precise spatial orientation of pharmacophoric elements, leading to enhanced target engagement and improved efficacy.
This guide provides an in-depth, objective comparison of the efficacy of drugs and clinical candidates synthesized using (S)-3-(Boc-amino)pyrrolidine. We will delve into three distinct classes of therapeutic agents: dual Abl/PI3K inhibitors for oncology, next-generation EGFR inhibitors for non-small cell lung cancer, and novel antibacterial agents targeting FtsZ. Through a comprehensive analysis of supporting experimental data, detailed protocols, and mechanistic insights, this guide will illuminate the causal relationship between the inclusion of the (S)-3-aminopyrrolidine core and the observed pharmacological activity.
Dual ABL/PI3K Inhibition in Chronic Myeloid Leukemia: A New Angle of Attack
Chronic Myeloid Leukemia (CML) is driven by the constitutively active Bcr-Abl tyrosine kinase. While targeted inhibitors like Imatinib have revolutionized CML treatment, resistance and disease persistence remain significant challenges. A promising strategy to overcome these limitations is the dual inhibition of Abl and the PI3K signaling pathway, which has been implicated in Bcr-Abl-mediated cell survival.[1]
A novel series of dual Abl/PI3K inhibitors has been developed utilizing the (S)-3-aminopyrrolidine scaffold.[1] These compounds were designed to occupy the ATP-binding sites of both kinases, with the chiral pyrrolidine ring orienting key substituents for optimal interaction.
Efficacy Comparison: (S)-3-Aminopyrrolidine Derivatives vs. Imatinib
| Compound | Target Cell Line | Cytotoxicity (IC50) | Kinase Inhibition | Citation(s) |
| (S)-3-aminopyrrolidine derivative (5k) | K562 (Bcr-Abl+) | Promising | Moderate (Abl & PI3K) | [1] |
| Imatinib | K562 (Bcr-Abl+) | ~213-750 nM | Potent (Abl) | [4][5][6][7][8] |
As the data indicates, while the (S)-3-aminopyrrolidine-based compounds demonstrated promising cytotoxicity against the K562 CML cell line, their direct kinase inhibition was characterized as "moderate" in the initial study.[1] In comparison, Imatinib exhibits potent inhibition of the Abl kinase with IC50 values in the nanomolar range.[4][5][6][7][8] The promising cytotoxic effect of the novel compounds, despite moderate kinase inhibition, suggests a synergistic effect from dual targeting of Abl and PI3K pathways, a hypothesis supported by molecular docking studies.[1]
Signaling Pathway: Bcr-Abl and PI3K in CML
Caption: Dual inhibition of Bcr-Abl and PI3K pathways by (S)-3-aminopyrrolidine derivatives.
Overcoming Resistance in EGFR-Mutated NSCLC: The Pyrido[3,4-d]pyrimidine Advantage
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, limits the long-term efficacy of first-generation inhibitors like Gefitinib.[9] This has driven the development of third-generation, irreversible inhibitors such as Osimertinib.
(S)-3-(Boc-amino)pyrrolidine serves as a key building block for a class of potent, irreversible EGFR inhibitors based on the pyrido[3,4-d]pyrimidine scaffold.[10] The (S)-pyrrolidine moiety, in this context, positions a reactive acrylamide "warhead" to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.
Efficacy Comparison: Pyrido[3,4-d]pyrimidine vs. Gefitinib and Osimertinib
| Compound | Target Cell Line | EGFR Mutation | Cytotoxicity (IC50) | Kinase Inhibition (IC50) | Citation(s) |
| Pyrido[3,4-d]pyrimidine (25h) | HCC827 | exon 19 del | 0.025 µM | 1.7 nM (L858R) | [10] |
| H1975 | L858R/T790M | 0.49 µM | 23.3 nM (L858R/T790M) | [10] | |
| Gefitinib (Comparator) | PC-9 | exon 19 del | 0.017 µM | - | [11] |
| H1975 | L858R/T790M | > 4 µM | - | [12][13] | |
| Osimertinib (Comparator) | LoVo | L858R/T790M | - | 11.44 nM | [1] |
| H1975 | L858R/T790M | - | 1 nM | [14] | |
| PC-9ER | T790M | 166 nM | - | [3] |
The pyrido[3,4-d]pyrimidine derivative 25h demonstrates potent activity against both EGFR-sensitizing (HCC827) and T790M-resistant (H1975) cell lines.[10] Its efficacy against the resistant H1975 cell line (IC50 = 0.49 µM) is particularly noteworthy when compared to the ineffectiveness of the first-generation inhibitor Gefitinib (>4 µM).[12][13] While the third-generation inhibitor Osimertinib shows superior potency against the T790M mutant, the data for compound 25h validates the pyrido[3,4-d]pyrimidine scaffold with the (S)-3-aminopyrrolidine moiety as a promising foundation for developing next-generation EGFR inhibitors.
A New Frontier in Antibacterials: Targeting Bacterial Cell Division with FtsZ Inhibitors
The rise of antibiotic resistance necessitates the exploration of novel bacterial targets. One such target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of tubulin that is essential for bacterial cell division.[15][16] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure critical for cytokinesis, ultimately leading to bacterial cell death.
N-benzyl-3-sulfonamidopyrrolidines, synthesized from (S)-3-(Boc-amino)pyrrolidine, have been identified as a novel class of FtsZ inhibitors.[17] The chiral pyrrolidine core in these molecules is crucial for positioning the sulfonamide and benzyl groups for optimal interaction with the FtsZ protein.
Efficacy Comparison: N-benzyl-3-sulfonamidopyrrolidines vs. PC190723
| Compound Class | Target Organism | Antibacterial Activity (MIC) | Mechanism of Action | Citation(s) |
| N-benzyl-3-sulfonamidopyrrolidines (Gyramides) | Staphylococcus aureus | 10-40 µM | DNA Gyrase Inhibitor | [18] |
| PC190723 (Comparator) | Staphylococcus aureus | 1 µg/mL (~2.2 µM) | FtsZ Polymerization Modulator | [19][20][21] |
Initial reports suggested N-benzyl-3-sulfonamidopyrrolidines act as bacterial cell division inhibitors. However, further investigation of related compounds, termed "gyramides," revealed their mechanism of action to be the inhibition of DNA gyrase, with MIC values in the 10-40 µM range against S. aureus. For comparison, PC190723, a well-characterized FtsZ inhibitor, exhibits a potent MIC of approximately 2.2 µM against S. aureus.[19][20] While the gyramides represent a starting point for a new class of antibiotics, further optimization is required to match the potency of established FtsZ inhibitors.
Experimental Protocols
Workflow for Evaluating Kinase Inhibitor Efficacy
Caption: A generalized workflow for assessing the efficacy of kinase inhibitors.
Detailed Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET) [22]
-
Reagent Preparation:
-
Prepare a 10X stock of EGFR kinase (wild-type or mutant) in kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).
-
Prepare a 1.13X stock of ATP and a fluorescently labeled peptide substrate in the same buffer.
-
Serially dilute the test compounds (e.g., pyrido[3,4-d]pyrimidines) in 50% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, pre-incubate 5 µL of the 10X EGFR kinase stock with 0.5 µL of the serially diluted compounds for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Monitor the reaction kinetics by measuring the TR-FRET signal (λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Calculate the concentration of the compound required to inhibit 50% of the kinase activity (IC50) using a suitable curve-fitting software.
-
Detailed Protocol: FtsZ Polymerization Assay (Light Scattering) [2][23][24][25][26]
-
Reagent Preparation:
-
Reconstitute purified FtsZ protein to a stock concentration of 100 µM in polymerization buffer (50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5).
-
Prepare a 10 mM stock solution of GTP in polymerization buffer.
-
Dissolve test compounds (e.g., N-benzyl-3-sulfonamidopyrrolidines) in 100% DMSO to create a 10 mM stock.
-
-
Polymerization Assay:
-
In a 96-well plate or cuvette, add FtsZ protein to a final concentration of 5-12 µM in polymerization buffer.
-
Add the test compound at various concentrations, ensuring the final DMSO concentration is consistent across all samples. Include a vehicle control (DMSO only).
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately monitor the change in light scattering at a 90° angle (excitation and emission wavelengths set to 350 nm) every 15-30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Plot the light scattering signal over time to observe the polymerization kinetics.
-
Determine the effect of the inhibitor on the rate and extent of polymerization.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of FtsZ polymerization.
-
Detailed Protocol: Cytotoxicity Assay (MTT Assay for K562 cells) [15][27][28][29][30]
-
Cell Culture and Plating:
-
Culture K562 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., (S)-3-aminopyrrolidine derivatives) in the cell culture medium.
-
Add the diluted compounds to the wells and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the concentration of the compound that inhibits 50% of cell growth (IC50) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The strategic incorporation of the (S)-3-(Boc-amino)pyrrolidine scaffold has demonstrably led to the development of promising therapeutic agents across diverse disease areas. In the realm of oncology, it has enabled the creation of dual Abl/PI3K inhibitors with a potentially synergistic mode of action and has been instrumental in the design of next-generation EGFR inhibitors capable of overcoming clinical resistance. In the fight against infectious diseases, this chiral building block has provided a foundation for a new class of antibacterial agents. The comparative efficacy data presented herein underscores the profound impact of stereochemistry and rigid scaffolds in optimizing drug-target interactions. As medicinal chemistry continues to evolve, the judicious use of chiral synthons like (S)-3-(Boc-amino)pyrrolidine will undoubtedly remain a cornerstone of rational drug design, paving the way for more effective and safer medicines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor‐mutated lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. research.rug.nl [research.rug.nl]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Natural Killer Cell-Mediated Cytotoxicity Assay Sample Preparation for Flow Cytometric Analysis [jove.com]
- 28. aai.org.tr [aai.org.tr]
- 29. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 30. revvity.com [revvity.com]
A Spectroscopic Guide to Differentiating Enantiomers: (S)- vs (R)-3-(Boc-amino)pyrrolidine Hydrochloride
Abstract
(R)- and (S)-3-(Boc-amino)pyrrolidine are indispensable chiral building blocks in modern medicinal chemistry, where the specific stereochemistry of a molecule is paramount to its pharmacological activity.[1] Often, one enantiomer provides the desired therapeutic effect while its mirror image is inactive or may even cause adverse effects.[1] Consequently, the unambiguous determination of absolute configuration is a critical step in drug development and quality control. This technical guide presents a comprehensive spectroscopic comparison of the hydrochloride salts of (S)- and (R)-3-(Boc-amino)pyrrolidine. We delve into the application of Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy, providing both the theoretical basis and practical protocols for distinguishing between these crucial enantiomers.
Introduction to Chiral Discrimination in Spectroscopy
Chirality, the property of non-superimposable mirror images, is a fundamental concept in stereochemistry. Molecules that exhibit chirality are called enantiomers. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized and circularly polarized light. This differential interaction forms the basis of chiroptical spectroscopic techniques, which are essential for assigning the absolute configuration of chiral molecules.[2][3] This guide will focus on the practical application of these techniques to differentiate the enantiomers of 3-(Boc-amino)pyrrolidine HCl.
Physicochemical Properties
The foundational properties of the (S)- and (R)-enantiomers are identical, with the exception of their optical rotation, which is equal in magnitude but opposite in direction.
| Property | (S)-3-(Boc-amino)pyrrolidine | (R)-3-(Boc-amino)pyrrolidine | (R)-3-(Boc-amino)pyrrolidine HCl |
| IUPAC Name | tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate | tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[4][] | tert-butyl (3R)-3-pyrrolidinylcarbamate hydrochloride |
| CAS Number | 122536-76-9[][7][8] | 122536-77-0[4][] | 1416450-63-9 |
| Molecular Formula | C₉H₁₈N₂O₂[][7] | C₉H₁₈N₂O₂[4][] | C₉H₁₈N₂O₂·HCl |
| Molecular Weight | 186.25 g/mol [4][] | 186.25 g/mol [4][] | 222.71 g/mol |
| Appearance | White to off-white solid powder[] | White to light yellow solid powder[4][] | Solid |
| Melting Point | ~50 °C[7] | ~50 °C[4] | Not specified |
| Optical Activity | [α]/D -21.5±2.0°, c = 1 in ethanol[9] | [α]/D +21.5±1.5°, c = 1 in ethanol | Not specified |
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
Standard high-resolution NMR spectroscopy, performed in an achiral solvent, is a powerful tool for elucidating molecular structure. However, it is inherently "blind" to chirality.[10][11] The NMR spectra of enantiomers are identical because the corresponding nuclei exist in magnetically equivalent environments.[12][13] Therefore, ¹H and ¹³C NMR are used to confirm the covalent structure of 3-(Boc-amino)pyrrolidine HCl but cannot be used to differentiate the (S) and (R) forms directly.
Expected NMR Data (in DMSO-d₆): The following data is representative and may vary slightly based on experimental conditions.
| Nucleus | Chemical Shift (δ) ppm (Approximate) | Assignment |
| ¹H NMR | ~9.5 (broad s) | NH₂⁺ (pyrrolidinium) |
| ~7.2 (d) | NH (carbamate) | |
| ~4.2 (m) | CH-N(Boc) | |
| ~3.4 - 3.0 (m) | CH₂ (pyrrolidine ring) | |
| ~2.2 & ~1.9 (m) | CH₂ (pyrrolidine ring) | |
| 1.40 (s) | C(CH₃)₃ (Boc) | |
| ¹³C NMR | ~155.5 | C=O (carbamate) |
| ~78.0 | C (CH₃)₃ (Boc) | |
| ~48.0 | C H-N(Boc) | |
| ~45.0, ~43.0 | CH₂ (pyrrolidine ring) | |
| ~30.0 | CH₂ (pyrrolidine ring) | |
| ~28.5 | C(C H₃)₃ (Boc) |
Causality Note: To differentiate enantiomers via NMR, one must introduce a chiral environment, for example, by using a chiral solvating agent. This creates diastereomeric complexes that are no longer energetically equivalent, leading to distinguishable chemical shifts in their NMR spectra.[13][14]
Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule during vibrational transitions.[15][16][17] While the standard IR spectra of two enantiomers are identical, their VCD spectra are perfect mirror images—equal in intensity but opposite in sign.[2][15] This makes VCD an exceptionally powerful and definitive tool for determining the absolute configuration of chiral molecules in solution.[15][18]
Expected VCD Spectral Characteristics:
| Enantiomer | Expected VCD Signal | Interpretation |
| (S)-3-(Boc-amino)pyrrolidine HCl | A specific pattern of positive and negative bands (e.g., positive Cotton effect at wavenumber X). | The unique spectral fingerprint for the (S)-configuration. |
| (R)-3-(Boc-amino)pyrrolidine HCl | A mirror-image pattern to the (S)-enantiomer (e.g., negative Cotton effect at wavenumber X). | Definitive confirmation of the (R)-configuration. |
The absolute configuration is typically assigned by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations, such as Density Functional Theory (DFT).[16][18][19] A match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration provides an unambiguous assignment.
Electronic Circular Dichroism (ECD): A Complementary Chiroptical Technique
Electronic Circular Dichroism (ECD) is the ultraviolet-visible (UV-Vis) counterpart to VCD.[20] It measures the differential absorption of left and right circularly polarized light associated with electronic transitions within the molecule.[20] Similar to VCD, the ECD spectra of enantiomers are nearly mirror images of each other.[3] ECD is particularly useful for molecules containing chromophores that absorb in the UV-Vis range and can be used to determine both absolute configuration and enantiomeric purity.[3][21]
Expected ECD Spectral Characteristics:
| Enantiomer | Expected ECD Signal (Cotton Effect) | Interpretation |
| (S)-3-(Boc-amino)pyrrolidine HCl | A specific pattern of positive and/or negative Cotton effects in the 200-300 nm range. | The characteristic electronic transition signature for the (S)-enantiomer. |
| (R)-3-(Boc-amino)pyrrolidine HCl | A mirror-image pattern of Cotton effects compared to the (S)-enantiomer. | Provides complementary evidence for the assignment of the (R)-configuration. |
Experimental Protocols & Workflows
The following protocols are designed to be self-validating systems for the spectroscopic analysis of chiral compounds.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis and chiral confirmation.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt of the enantiomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure the sample fully dissolves and to avoid interfering solvent signals.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An inverse-gated decoupling sequence is recommended for accurate integration if needed.[13]
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the chemical shifts and coupling patterns to confirm the expected molecular structure.
Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomer at a concentration of approximately 0.05–0.1 M in a suitable solvent (e.g., deuterated chloroform, CDCl₃). The solvent must be transparent in the mid-IR region of interest.
-
Instrumentation: Use an FT-IR spectrometer equipped with a VCD module, such as a photoelastic modulator (PEM).[2]
-
Data Acquisition:
-
Acquire the VCD spectrum of the sample solution.
-
Acquire a background VCD spectrum of the pure solvent in the same sample cell.
-
Data collection times are typically longer than for standard IR (e.g., 1-3 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption bands.[16]
-
-
Analysis: Subtract the solvent spectrum from the sample spectrum. The resulting spectrum, showing a pattern of positive and negative bands, is the VCD signature of the molecule. Compare the spectra of the (S)- and (R)-enantiomers to confirm their mirror-image relationship.
The Principle of Chiroptical Spectroscopy
References
- 1. benchchem.com [benchchem.com]
- 2. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 3. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 7. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 8. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 9. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 11. biocompare.com [biocompare.com]
- 12. scispace.com [scispace.com]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. jascoinc.com [jascoinc.com]
- 18. researchgate.net [researchgate.net]
- 19. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using (S)-3-(Boc-amino)pyrrolidine in synthesis
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-3-(Boc-amino)pyrrolidine in Synthesis
In the landscape of modern drug discovery and development, the selection of chiral building blocks is a critical decision point, profoundly influencing the efficiency, cost, and ultimate success of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, the pyrrolidine ring is ubiquitous, found in over 20 FDA-approved drugs.[1] Its rigid, three-dimensional structure is invaluable for optimizing ligand-receptor interactions. This guide provides an in-depth cost-benefit analysis of (S)-3-(Boc-amino)pyrrolidine, a versatile and widely used chiral intermediate, comparing it with viable alternatives to inform strategic decisions in pharmaceutical and chemical research.
The Strategic Value of (S)-3-(Boc-amino)pyrrolidine
(S)-3-(Boc-amino)pyrrolidine, with CAS Number 122536-76-9, is a bifunctional molecule that offers a pre-defined stereocenter and a protected amine, making it an exceptionally useful building block.[2] The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, a cornerstone of modern synthetic strategy.[2][3] Its primary value lies in its ability to introduce a specific 3D orientation into a target molecule, which is crucial for biological activity.[2][4]
Key Advantages:
-
Chiral Integrity: Introduces a fixed (S)-stereocenter, essential for creating enantiomerically pure drugs.
-
Synthetic Versatility: The Boc-protected amine and the secondary amine of the pyrrolidine ring offer orthogonal reactivity, allowing for sequential, controlled functionalization.[2]
-
Proven Track Record: It is a key intermediate in the synthesis of several commercial drugs, demonstrating its reliability and scalability.
Cost & Synthesis Landscape
The economic viability of a building block is as important as its chemical utility, especially for large-scale synthesis. The cost of (S)-3-(Boc-amino)pyrrolidine is intrinsically linked to the complexity of its enantioselective synthesis.
Common Synthetic Approaches: While numerous methods exist for synthesizing chiral pyrrolidines, routes starting from inexpensive chiral pool materials like L-aspartic acid or L-glutamic acid are often preferred for industrial-scale production due to low starting material costs.[5] However, these multi-step syntheses can lead to lower overall yields.[5] An alternative, enzymatic kinetic resolution, offers high enantioselectivity and environmentally friendly conditions but often suffers from lower yields (theoretically capped at 50%) and the high cost of enzymes.[5]
Current Market Cost: A survey of chemical suppliers in late 2025 indicates the following approximate costs. It is crucial to note that prices fluctuate based on supplier, purity, and volume.
| Compound | CAS Number | Purity | Price (1g) | Price (5g) |
| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | >98% | ~$35-60 | ~$120-200 |
| (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | >98% | ~$35-60 | ~$120-200 |
| (S)-(-)-1-Boc-2-pyrrolidinemethanol | 69610-40-8 | >98% | ~$20-40 | ~$80-130 |
| (S)-1-Boc-3-hydroxypyrrolidine | 103057-44-9 | >98% | ~$25-45 | ~$90-140 |
Note: Prices are estimates for research-grade material and are subject to change. Bulk pricing for industrial quantities will be significantly lower.
The cost of the (S)- and (R)-enantiomers are comparable, reflecting similar manufacturing challenges.[4] Other functionalized Boc-pyrrolidines, derived from readily available chiral precursors like (S)-proline, are often slightly less expensive.
Performance in High-Value Applications
The true value of (S)-3-(Boc-amino)pyrrolidine is demonstrated in its application as a cornerstone for complex, high-value molecules.
Case Study 1: Varenicline (Chantix®)
Varenicline is a prominent smoking cessation drug.[6] Several synthetic routes have been developed, with many leveraging a chiral pyrrolidine fragment to establish the correct stereochemistry. Although the original synthesis did not use this specific building block, modern, more efficient syntheses can be envisioned or have been developed that utilize such intermediates to streamline the introduction of the chiral azabicyclic core. A representative synthesis involves the construction of the tetracyclic core, where a chiral pyrrolidine derivative is a key starting point.[7][8]
Below is a conceptual workflow illustrating how a chiral building block like (S)-3-aminopyrrolidine (after deprotection) would be incorporated.
Caption: Conceptual Synthesis of Varenicline.
Case Study 2: HCV Protease Inhibitors (e.g., Telaprevir)
HCV protease inhibitors are a class of antiviral drugs used to treat Hepatitis C. Telaprevir's structure contains a complex peptide-like backbone where the specific stereochemistry of each component is vital for its inhibitory activity. While many routes exist, the synthesis often involves the coupling of complex chiral fragments.[9][10][11] (S)-3-(Boc-amino)pyrrolidine serves as an excellent scaffold or starting point for constructing similar constrained cyclic amino acid mimics that are prevalent in modern protease inhibitors.
Comparative Analysis with Alternatives
The choice to use (S)-3-(Boc-amino)pyrrolidine should be made after considering alternatives. The most direct comparator is its enantiomer, but other chiral amines also warrant consideration.
(R)- vs. (S)-3-(Boc-amino)pyrrolidine
From a cost and chemical reactivity standpoint, the two enantiomers are nearly identical.[4] The decision is dictated entirely by the stereochemistry required for the final target molecule. Often, only one enantiomer provides the desired biological effect, while the other may be inactive or even cause adverse effects.[4]
Other Chiral Pyrrolidines (Proline & Hydroxyproline Derivatives)
(S)-Proline and (S)-trans-4-hydroxy-L-proline are inexpensive, naturally occurring amino acids from the chiral pool.[12] They are common starting materials for a wide array of chiral pyrrolidine building blocks.
Performance Comparison:
| Building Block | Key Advantage | Key Disadvantage | Typical Application |
| (S)-3-(Boc-amino)pyrrolidine | Direct access to 3-amino functionality. | Higher initial cost than proline. | Building blocks for peptidomimetics, ligands.[13] |
| (S)-Proline Derivatives | Very low cost, readily available. | Requires functional group manipulation to install amine at C3. | Organocatalysis, synthesis of ACE inhibitors (e.g., Captopril).[14] |
| (S)-Hydroxyproline Derivatives | Hydroxyl group offers a versatile handle for further functionalization. | Multi-step conversion needed to introduce amine at C3. | Synthesis of antiviral drugs (e.g., Grazoprevir).[12] |
Acyclic Chiral Amines
For applications where a cyclic constraint is not required, acyclic chiral amines (e.g., Boc-protected alaninol) can be a much cheaper alternative. However, they do not impart the same conformational rigidity as the pyrrolidine ring, which is often a key design element for enhancing binding affinity and metabolic stability.[15]
The following decision workflow can guide the selection process.
Caption: Decision Tree for Chiral Amine Selection.
Experimental Protocols
Trustworthiness in synthesis relies on robust, reproducible protocols. Below is a representative procedure for a key transformation involving (S)-3-(Boc-amino)pyrrolidine.
Protocol: Reductive Amination with a Ketone
This protocol describes the coupling of (S)-3-(Boc-amino)pyrrolidine with a generic ketone (e.g., cyclohexanone) to form a substituted chiral amine, a common step in fragment-based drug discovery.
Materials:
-
(S)-3-(Boc-amino)pyrrolidine (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-3-(Boc-amino)pyrrolidine (1.86 g, 10 mmol) and anhydrous DCM (50 mL).
-
Add cyclohexanone (1.08 g, 11 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Causality: The use of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent that reduces the intermediate iminium ion much faster than it reduces the starting ketone, minimizing side reactions. The catalytic acetic acid protonates the carbonyl, activating it for nucleophilic attack by the amine.
Conclusion and Recommendations
The cost-benefit analysis of (S)-3-(Boc-amino)pyrrolidine reveals it to be a high-value, albeit moderately expensive, building block. Its primary benefit lies in providing a synthetically convenient and reliable method for introducing a stereochemically defined 3-aminopyrrolidine moiety.
-
Recommendation for Process Chemistry/Scale-Up: For large-scale synthesis, the cost of (S)-3-(Boc-amino)pyrrolidine can be a significant factor. It is advisable to investigate multi-step syntheses from cheaper chiral pool starting materials like L-aspartic acid. While the initial process development may be resource-intensive, the long-term cost savings on raw materials can be substantial.[5]
-
Recommendation for Medicinal Chemistry/Discovery: For small-scale, discovery-phase synthesis, the higher cost of (S)-3-(Boc-amino)pyrrolidine is easily justified. It accelerates the synthesis of target molecules, enabling faster generation of structure-activity relationship (SAR) data. The reliability and high purity of the commercial material de-risk the synthetic route, saving valuable time and resources.
Ultimately, (S)-3-(Boc-amino)pyrrolidine is a strategic investment. It provides certainty in chirality and a versatile handle for elaboration, making it an indispensable tool for researchers aiming to construct complex, biologically active molecules with precision and efficiency.[2]
References
- 1. enamine.net [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 8. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 9. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. scite.ai [scite.ai]
- 11. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In-Vitro Comparative Analysis of Novel Compounds Derived from (S)-3-(Boc-amino)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the (S)-3-Aminopyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the (S)-3-(Boc-amino)pyrrolidine scaffold stands out as a "privileged structure."[1][2] Its inherent chirality, conformational rigidity, and bifunctional nature—featuring a protected amine and a versatile pyrrolidine ring—make it an invaluable starting point for synthesizing novel therapeutics.[3][4] Derivatives built upon this framework have shown significant promise as potent and selective modulators of various biological targets, including enzymes and receptors.[3][5][6]
This guide provides a comprehensive framework for the in-vitro evaluation of new chemical entities (NCEs) derived from this scaffold. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind the experimental cascade, focusing on a practical case study: the development of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a well-validated target for type 2 diabetes, and its inhibitors, like Sitagliptin, often feature a core structure amenable to synthesis from pyrrolidine-based precursors.[7][8][9]
Our objective is to establish a robust, self-validating workflow to not only determine the potency of new derivatives but also to build a comprehensive profile of their selectivity and safety, allowing for a direct and objective comparison against established benchmarks.
Case Study: Profiling Novel DPP-4 Inhibitors
To illustrate the testing cascade, we will hypothesize the evaluation of two novel compounds derived from (S)-3-(Boc-amino)pyrrolidine:
-
Compound A: A direct analog with a novel aromatic substitution.
-
Compound B: A further modified analog with a fluorinated moiety, designed to enhance binding affinity.
These will be compared against a well-characterized, clinically relevant positive control:
Our evaluation will proceed through a tiered screening funnel, beginning with direct target engagement and progressively moving to more complex biological systems.
Tier 1: Primary Screening - Direct Enzyme Inhibition (Biochemical Assay)
Rationale and Strategic Considerations
The first and most critical question is whether the synthesized compounds directly interact with and inhibit the intended molecular target. A biochemical assay using the purified enzyme provides the cleanest and most direct measure of this interaction, free from confounding factors like cell permeability or cellular metabolism. We will use a fluorometric assay, which is highly sensitive, readily adaptable to high-throughput screening (HTS), and provides a quantitative measure of enzyme activity.[12][13] The output of this assay is the IC50 value , the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Workflow: DPP-4 Inhibition Assay
Detailed Protocol: Fluorometric DPP-4 Inhibition Assay
This protocol is adapted from standard methodologies for DPP-4 inhibitor screening.[12][13][14][15]
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
DPP-4 Enzyme: Recombinant human DPP-4, diluted in Assay Buffer to a final concentration of 1.7 mU/mL.
-
Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin), prepared as a stock in DMSO and diluted in Assay Buffer to a final concentration of 200 µM.
-
Compounds: Prepare 10 mM stock solutions of Compounds A, B, and Sitagliptin in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Procedure (96-well black plate):
-
Add 26 µL of each compound dilution (or vehicle control - DMSO in buffer) to respective wells.
-
Add 24 µL of the diluted DPP-4 enzyme solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.[12]
-
Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | Target | Assay Type | IC50 (nM) |
| Compound A | DPP-4 | Biochemical | 75.2 |
| Compound B | DPP-4 | Biochemical | 8.1 |
| Sitagliptin | DPP-4 | Biochemical | 19.0 |
Interpretation: The initial data suggests that both novel compounds are active inhibitors of DPP-4. Compound B demonstrates significantly higher potency (>9-fold) than Compound A and is more than twice as potent as the benchmark, Sitagliptin.
Tier 2: Selectivity & Safety Profiling
Rationale and Strategic Considerations
High potency is only valuable if it is accompanied by high selectivity and low cytotoxicity. A compound that inhibits off-target proteins can lead to undesirable side effects. DPP-4 belongs to a family of serine proteases, with DPP-8 and DPP-9 being the most closely related homologs. Inhibition of these homologs has been linked to toxicity in preclinical studies. Therefore, a counter-screen against DPP-8/DPP-9 is a critical step to assess selectivity.[9]
Simultaneously, we must evaluate general cytotoxicity to ensure the observed enzyme inhibition is not merely a consequence of cell death. The MTT assay is a standard, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]
Protocol 1: Protease Selectivity Counter-Screen
The protocol is identical to the primary DPP-4 assay described above, with the substitution of DPP-8 or DPP-9 enzyme for the DPP-4 enzyme. The same substrate (Gly-Pro-AMC) can often be used, though the optimal concentration may vary. The goal is to determine the IC50 for the off-target enzymes.
Protocol 2: General Cytotoxicity (MTT Assay)
This protocol is based on standard MTT assay procedures.[17][18]
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Decision-Making Logic Based on In-Vitro Profile
Comparative Data Summary: Selectivity and Safety (Hypothetical)
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity Index (DPP-8/DPP-4) | MTT CC50 (µM) |
| Compound A | 75.2 | >10,000 | >133x | >100 |
| Compound B | 8.1 | 950 | ~117x | 15.5 |
| Sitagliptin | 19.0 | >20,000 | >1000x | >100 |
Interpretation:
-
Compound A shows modest potency but excellent selectivity and a very clean safety profile.
-
Compound B , while highly potent, exhibits a lower selectivity index compared to both Compound A and Sitagliptin. Crucially, it also shows moderate cytotoxicity at 15.5 µM.
-
The Selectivity Index (SI) is a critical parameter. A higher SI is desirable, indicating a wider therapeutic window. The fluorination in Compound B, while enhancing potency, may have introduced off-target liabilities.
Comparative Analysis and Path Forward
This in-vitro testing cascade provides a clear, data-driven comparison of the novel derivatives.
-
Compound A represents a safe but less potent lead. Its favorable selectivity and lack of cytotoxicity make it a strong candidate for further optimization to improve potency without compromising its safety profile.
-
Compound B is a potent inhibitor, but its future is questionable due to its relatively low selectivity index and observable cytotoxicity. The therapeutic window might be too narrow. Further medicinal chemistry efforts would need to focus on modifying the structure to mitigate cytotoxicity while retaining potency.
Based on this objective comparison, Compound A emerges as the superior lead candidate for progression , despite its lower initial potency. The path forward involves structure-activity relationship (SAR) studies to enhance its interaction with the DPP-4 active site while maintaining its excellent selectivity and safety profile.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Sitagliptin - Wikipedia [en.wikipedia.org]
- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 11. droracle.ai [droracle.ai]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. oatext.com [oatext.com]
- 15. lifetechindia.com [lifetechindia.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of (S)-3-(Boc-amino)pyrrolidine Derivatives in Drug Discovery
Introduction: The Pyrrolidine Scaffold - A Double-Edged Sword in Medicinal Chemistry
The (S)-3-(Boc-amino)pyrrolidine moiety is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility and to serve as a versatile chiral building block.[1] Its three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the potency and selectivity of numerous therapeutic agents.[2] However, the very features that make this scaffold attractive can also introduce liabilities, most notably the potential for off-target interactions. As drug development professionals, a thorough understanding and rigorous assessment of cross-reactivity are paramount to mitigating safety risks and ensuring the clinical success of novel drug candidates.
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of drug candidates derived from the (S)-3-(Boc-amino)pyrrolidine scaffold against a structurally distinct alternative. We will utilize the well-established class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors as a case study to illustrate the principles and experimental methodologies crucial for evaluating off-target effects.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the unintended binding of a drug molecule to proteins other than its primary therapeutic target, is a major cause of adverse drug reactions and late-stage clinical trial failures. For scaffolds like pyrrolidine, which are present in a multitude of approved drugs, understanding the potential for polypharmacology is critical.[3] A comprehensive cross-reactivity assessment should be an integral part of the drug discovery cascade, guiding lead optimization and candidate selection. This proactive approach not only enhances the safety profile of a drug but also builds a foundation of trust in the therapeutic rationale.
Comparative Analysis: A Tale of Two Scaffolds in DPP-4 Inhibition
To illustrate the practical aspects of cross-reactivity studies, we will compare two DPP-4 inhibitors:
-
Compound A (Hypothetical): A derivative of (S)-3-(Boc-amino)pyrrolidine, representing a common structural motif in this class. Its core is analogous to that of Saxagliptin, a cyanopyrrolidine-based DPP-4 inhibitor.
-
Compound B (Sitagliptin): An established DPP-4 inhibitor with a distinct triazolopiperazine scaffold, serving as our non-pyrrolidine alternative for comparison.
DPP-4 is a serine protease that plays a key role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes.[4] However, its close homology to other dipeptidyl peptidases, such as DPP-8 and DPP-9, necessitates a high degree of selectivity to avoid potential off-target effects.
Data Presentation: Selectivity Profiles
The following table summarizes the in vitro inhibitory activity of our two compounds against DPP-4 and the closely related proteases, DPP-8 and DPP-9.
| Compound | Target | IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| Compound A (Pyrrolidine-based) | DPP-4 | 2.5 | ~400-fold | ~75-fold |
| DPP-8 | >1000 | |||
| DPP-9 | ~188 | |||
| Compound B (Sitagliptin) | DPP-4 | 19 | >2600-fold | >4200-fold |
| DPP-8 | >50,000 | |||
| DPP-9 | >80,000 |
Note: Data for Compound A is based on reported values for Saxagliptin. Data for Compound B is for Sitagliptin.
Expert Interpretation: The data reveals that while both compounds are potent inhibitors of DPP-4, Compound B (Sitagliptin) exhibits a significantly higher degree of selectivity against DPP-8 and DPP-9. This difference in selectivity underscores the impact of the core scaffold on off-target interactions. While the pyrrolidine-based Compound A demonstrates acceptable selectivity, the triazolopiperazine core of Compound B provides a superior profile in this specific comparison. This highlights the importance of exploring diverse chemical matter to identify candidates with the most favorable safety profiles.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols. Here, we detail the methodology for a standard in vitro DPP-4 inhibition assay, a cornerstone for assessing on-target potency and off-target selectivity.
In Vitro DPP-4 Fluorometric Inhibition Assay
Principle: This assay quantifies the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). The resulting fluorescence is directly proportional to enzyme activity. The inhibitory potential of a test compound is determined by its ability to reduce this fluorescence.[5]
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Test compounds (Compound A and Compound B) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 96-well plate. For control wells, add 2 µL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Enzyme Addition: Add 48 µL of diluted human recombinant DPP-4 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validating System: This protocol incorporates several self-validating elements:
-
Positive and Negative Controls: The inclusion of a known inhibitor and DMSO allows for the normalization of the data and ensures the assay is performing as expected.
-
Z'-factor Calculation: This statistical parameter is used to assess the quality of the assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay.
-
Kinetic Monitoring: Measuring the reaction rate over time provides a more accurate assessment of enzyme activity compared to a single endpoint reading.
Broader Off-Target Profiling
While selectivity against closely related family members is crucial, a comprehensive understanding of cross-reactivity requires screening against a broader panel of potential off-targets. This is typically achieved through collaborations with specialized contract research organizations (CROs) that offer large-scale kinase and receptor profiling panels.
Example Workflow for Kinase Profiling: A common approach for kinase profiling is the radiometric activity assay, which is considered the gold standard.[6]
Caption: Radiometric kinase profiling workflow.
Conclusion: A Holistic Approach to De-risking Drug Candidates
The (S)-3-(Boc-amino)pyrrolidine scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. However, its widespread use necessitates a heightened awareness of potential cross-reactivity. As this guide has demonstrated through the comparative analysis of DPP-4 inhibitors, a deep understanding of a compound's selectivity profile is not merely an academic exercise but a critical component of risk mitigation in drug development. By employing robust, self-validating experimental protocols and embracing comprehensive off-target screening, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.
References
- 1. [PDF] Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Saxagliptin. No more effective than other gliptins, but a high potential for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. oatext.com [oatext.com]
- 5. benchchem.com [benchchem.com]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-(Boc-amino)pyrrolidine Hydrochloride
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-3-(Boc-amino)pyrrolidine hydrochloride. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting our commitment to excellence beyond the product itself.
Hazard Identification and Risk Assessment
This compound is a combustible solid that requires careful handling.[1] The primary hazards associated with this compound are:
-
Serious Eye Irritation: Can lead to serious eye damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][5]
A thorough risk assessment should be conducted before handling this chemical, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against accidental splashes of solutions or contact with airborne particles of the solid compound, which can cause severe eye irritation.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves.[6] | Prevents direct skin contact, which can lead to irritation.[7] |
| Body Protection | A standard laboratory coat.[6] | Protects clothing and skin from contamination. |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator is essential.[7] | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[5] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate any potential hazards.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed above.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[8][9]
-
Collection: Carefully sweep or vacuum the absorbed material into a clearly labeled, sealable container for hazardous waste.[2][8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
For Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Procedures for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.fi [fishersci.fi]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-(Boc-amino)pyrrolidine 95 99724-19-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
